Ethyl (2-hydroxyphenyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRBBJJVAIWTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194656 | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41873-65-8 | |
| Record name | 2-(2-Hydroxyphenyl)acetic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41873-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041873658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL (2-HYDROXYPHENYL)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4552GDG26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Data of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide
Introduction
Ethyl (2-hydroxyphenyl)acetate is an organic compound with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a summary of the available spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
While specific, experimentally determined chemical shifts and coupling constants for this compound were not available in the public domain search results, a predicted spectrum can be inferred based on the structure.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.2 | Triplet | 3H |
| -CH₂- (ethyl) | ~4.1 | Quartet | 2H |
| -CH₂- (acetate) | ~3.6 | Singlet | 2H |
| Aromatic-H | ~6.8 - 7.2 | Multiplet | 4H |
| -OH | Variable | Broad Singlet | 1H |
¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~14 |
| -CH₂- (ethyl) | ~61 |
| -CH₂- (acetate) | ~41 |
| Aromatic C | ~115 - 130 |
| Aromatic C-O | ~155 |
| C=O | ~171 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (phenol) | 3500-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=O (ester) | 1750-1735 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ester) | 1300-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the following mass-to-charge ratios (m/z) have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| m/z | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 134 | [M - C₂H₅OH]⁺ |
| 107 | [C₇H₇O]⁺ |
| 106 | [C₇H₆O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Place the sample in the spectrometer and acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow and Data Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural assignment of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Predicted ¹H NMR signal assignments for this compound.
References
Technical Guide: Physical and Chemical Properties of Ethyl (2-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl (2-hydroxyphenyl)acetate (CAS No: 41873-65-8). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Chemical Identity and Structure
This compound is an organic compound featuring a benzene ring substituted with a hydroxy group and an ethyl acetate group at the ortho position.
Molecular Structure:
Physical Properties
The known physical properties of this compound are summarized in the table below. For comparative purposes, data for its structural isomer, Ethyl (4-hydroxyphenyl)acetate, are also included where available.
| Property | This compound | Ethyl (4-hydroxyphenyl)acetate |
| CAS Number | 41873-65-8 | 17138-28-2 |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol |
| Appearance | - | Pale Yellow to Brown Oil to Semi-Solid |
| Melting Point | - | 36-38°C |
| Boiling Point | - | 187°C (at 20 torr) |
| Density | - | 1.146 ± 0.06 g/cm³ |
| Solubility | - | Soluble in water (3416 mg/L @ 25 °C est.) |
| LogP | 2.02 | 1.760 (est) |
Chemical and Spectroscopic Properties
The chemical and spectroscopic data for this compound are detailed below.
| Property | Data for this compound |
| IUPAC Name | ethyl 2-(2-hydroxyphenyl)acetate |
| InChI Key | XTRBBJJVAIWTPL-UHFFFAOYSA-N |
| pKa | Data not available |
| ¹H NMR | Spectral data available, detailed interpretation pending further experimental results. |
| ¹³C NMR | Spectral data available, detailed interpretation pending further experimental results.[1] |
| Mass Spectrometry (GC-MS) | Key m/z peaks: 134 (Top Peak), 106, 107.[2] |
| IR Spectroscopy | Data not available for the specific compound. General expected peaks for the functional groups include a broad O-H stretch (around 3300 cm⁻¹), C=O stretch (around 1735 cm⁻¹), and C-O stretches. |
Experimental Protocols
Synthesis of this compound
A two-step synthesis pathway is proposed for this compound, commencing with the synthesis of the parent carboxylic acid, (2-hydroxyphenyl)acetic acid, followed by Fischer esterification.
Step 1: Synthesis of (2-hydroxyphenyl)acetic acid
This protocol is adapted from a patented method for the preparation of (2-hydroxyphenyl)acetic acid.[3]
-
Reaction: (2-chlorophenyl)acetic acid is treated with an alkali metal hydroxide in the presence of a copper salt catalyst at elevated temperatures.
-
Procedure:
-
Suspend solid sodium hydroxide pearls in an inert hydrocarbon solvent (e.g., SOLVESSO 200) at room temperature.
-
Add (2-chlorophenyl)acetic acid to the suspension and stir for 20 minutes.
-
Introduce a catalytic amount of copper (II) sulfate pentahydrate.
-
Heat the reaction mixture to 180-200°C for several hours, monitoring the consumption of the starting material by a suitable method (e.g., gas/liquid chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mass and filter to remove insoluble materials.
-
Acidify the aqueous filtrate to approximately pH 4 using hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Isolate the solid (2-hydroxyphenyl)acetic acid by distillation of the ethyl acetate.
-
Step 2: Fischer Esterification to this compound
This is a standard procedure for the esterification of a carboxylic acid.
-
Reaction: (2-hydroxyphenyl)acetic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst.
-
Procedure:
-
In a round-bottom flask, combine (2-hydroxyphenyl)acetic acid and an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Reduce the volume of the mixture by evaporating most of the ethanol under reduced pressure.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with water and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
-
Reactivity and Stability
Detailed experimental data on the reactivity and stability of this compound are not widely available. However, based on its functional groups, the following reactivity can be inferred:
-
Ester Group: Susceptible to hydrolysis under both acidic and basic conditions to yield (2-hydroxyphenyl)acetic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated by a base. It can also undergo etherification or acylation reactions. The phenol ring is activated towards electrophilic aromatic substitution.
-
Stability: The compound should be stored in a cool, dry place, away from strong oxidizing agents and strong bases.
Biological Activity
There is limited specific information available in the public domain regarding the biological activity and potential signaling pathways of this compound.
It is important to distinguish it from its isomer, Ethyl (4-hydroxyphenyl)acetate , which has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[] The biological effects of the ortho-isomer, this compound, may differ significantly and require dedicated investigation.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Synthesis of this compound.
References
The Multifaceted Biological Activities of Substituted Phenylacetates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylacetates, a class of organic compounds characterized by a phenyl ring attached to an acetate functional group with various substitutions, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds have demonstrated therapeutic potential across a spectrum of diseases, including cancer, inflammation, neurodegenerative disorders, and microbial infections. This technical guide provides an in-depth overview of the biological activities of substituted phenylacetates, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Quantitative Analysis of Biological Activities
The biological efficacy of substituted phenylacetates is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are common metrics used to evaluate their potency. The following tables summarize the quantitative data for various substituted phenylacetates across different biological activities.
Table 1: Anticancer and Cytotoxic Activities of Substituted Phenylacetates
| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | Cytotoxicity | 52 | [1][2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | Cytotoxicity | 80 | [1][2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | Cytotoxicity | 100 | [1][2] |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | Cytotoxicity | 0.6 ± 0.08 | [3] |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | Cytotoxicity | 0.6 ± 0.08 | [3] |
| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | Cytotoxicity | 0.7 ± 0.08 | [3] |
| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | Cytotoxicity | 0.7 ± 0.4 | [3] |
Table 2: Anti-inflammatory and Wound Healing Activities of Substituted Phenylacetates
| Compound/Derivative | Assay/Target | Activity | IC50 (µM) | Reference |
| Thiazolidinedione phenylacetate derivatives | Wound Healing | Cytotoxicity | 0.01 - 0.05 | [4] |
| Isonicotinate of meta-aminophenol (Compound 5) | ROS Inhibition (in human blood cells) | Anti-inflammatory | 1.42 ± 0.1 (µg/mL) | [5] |
| Ibuprofen (Reference) | ROS Inhibition (in human blood cells) | Anti-inflammatory | 11.2 ± 1.9 (µg/mL) | [5] |
Table 3: Antimicrobial Activities of Substituted Phenylacetates
| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |
| Benzonaptho and tolyl substituted derivatives (1e, 1g, 1h) | Klebsiella pneumoniae | Antibacterial | 10-20 | [6] |
| Phenylacetic acid | Various bacteria | Bacteriostatic | Varies | [7] |
Table 4: Neuroprotective Activities of Substituted Phenylacetates
| Compound/Derivative | Cell Line/Model | Activity | EC50/Effective Concentration | Reference |
| Phenylacetamide derivative 3 | SH-SY5Y (Neuroblastoma) | Neuroprotection | Effective at lower doses | [8] |
| Phenylacetamide derivative 4 | SH-SY5Y (Neuroblastoma) | Neuroprotection | Effective at lower doses | [8] |
| Phenylbutyrate | MPTP model of Parkinson's disease | Neuroprotection | Attenuated dopamine depletion | [9] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of substituted phenylacetates, enabling researchers to replicate and build upon existing studies.
A. Synthesis of Substituted Phenylacetamides
A general and efficient method for the synthesis of substituted N-phenylacetamides involves the reaction of an appropriate amine with chloroacetyl chloride in the presence of a base.[10]
Materials:
-
Substituted aniline or other primary/secondary amine
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Saturated sodium acetate solution
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the respective amine (0.02 mol) in 60 mL of glacial acetic acid and a saturated solution of sodium acetate.
-
In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture while stirring.
-
Continue stirring the reaction for 1 hour.
-
Pour the resulting precipitate into ice-cold water.
-
Recover the crude product by filtration.
-
Wash the product with a dilute solution of glacial acetic acid.
-
Recrystallize the final product from ethanol to obtain the purified N-substituted-2-chloro-acetamide.
-
Further reactions can be carried out to introduce other substitutions on the phenyl ring or the acetamide moiety.[1][2]
B. Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
Substituted phenylacetate compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the substituted phenylacetate compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Substituted phenylacetate compounds
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the substituted phenylacetate compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The SH-SY5Y human neuroblastoma cell line is a common model to study neuroprotective effects against neurotoxins.[13][14][15]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)
-
Substituted phenylacetate compounds
-
MTT assay reagents (as described above)
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the substituted phenylacetate compounds for a specified duration (e.g., 2-24 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA or amyloid-beta) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
An increase in cell viability in the presence of the compound compared to the neurotoxin-only control indicates a neuroprotective effect.
III. Signaling Pathways and Mechanisms of Action
Substituted phenylacetates exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
A. Induction of Apoptosis in Cancer Cells
Many substituted phenylacetates exhibit anticancer activity by inducing apoptosis, or programmed cell death. This process is often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. Phenylacetate has been shown to induce apoptosis in human osteosarcoma cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some substituted phenylacetates may inhibit this pathway, leading to apoptosis.
Caption: PI3K/Akt signaling pathway and its inhibition by substituted phenylacetates.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Certain phenylacetate derivatives can modulate this pathway to induce apoptosis in cancer cells.
Caption: MAPK signaling pathway and its modulation by substituted phenylacetates.
B. Anti-inflammatory Mechanisms
The anti-inflammatory effects of substituted phenylacetates are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the modulation of signaling pathways like the NF-κB pathway.
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway by substituted phenylacetates can lead to a reduction in the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and its inhibition by substituted phenylacetates.
IV. Conclusion
Substituted phenylacetates represent a versatile class of compounds with a broad range of biological activities, making them promising candidates for the development of new therapeutic agents. Their efficacy in preclinical models of cancer, inflammation, and neurodegeneration highlights their potential. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and the intricate molecular mechanisms underlying their diverse biological effects will be crucial for the rational design of more potent and selective substituted phenylacetate-based drugs. The continued exploration of their therapeutic potential holds promise for addressing a variety of unmet medical needs.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Attributes | Graphviz [graphviz.org]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Node Attributes | Graphviz [graphviz.org]
- 7. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]
- 8. style | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
- 14. Phenylacetate induces growth inhibition and apoptosis of human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylacetate Induces Growth Inhibition and Apoptosis of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Ethyl (2-hydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the solubility and stability of Ethyl (2-hydroxyphenyl)acetate, a key chemical intermediate. Given the limited availability of direct experimental data for this specific compound, this document leverages data from its close structural analogs, 2-hydroxyphenylacetic acid and ethyl (4-hydroxyphenyl)acetate, to provide a robust framework for understanding its physicochemical properties. The methodologies and potential degradation pathways outlined herein are based on established scientific principles and regulatory guidelines, offering valuable insights for formulation development, analytical method development, and stability-indicating studies.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | - |
| Molecular Weight | 180.20 g/mol | - |
| IUPAC Name | ethyl 2-(2-hydroxyphenyl)acetate | - |
| CAS Number | 41873-65-8 | - |
Solubility Profile
The solubility of a compound is a critical determinant of its behavior in various applications, from synthetic reactions to biological systems. The presence of both a polar phenolic hydroxyl group and a relatively nonpolar ethyl ester group in this compound suggests a nuanced solubility profile. While specific quantitative data for this compound is scarce, the solubility of its parent acid, 2-hydroxyphenylacetic acid, and its positional isomer, p-hydroxyphenylacetic acid, provides valuable comparative insights.
Table 1: Solubility of 2-Hydroxyphenylacetic Acid and p-Hydroxyphenylacetic Acid in Various Solvents at 25°C
| Solvent | 2-Hydroxyphenylacetic Acid Solubility | p-Hydroxyphenylacetic Acid Solubility ( g/100g solvent) |
| Water | 6.38 g/L[1][2] | 1.34 |
| Methanol | Soluble[3] | 60.1 |
| Ethanol | - | 37.5 |
| 2-Propanol | - | 21.8 |
| Acetone | - | 35.1 |
| Ethyl Acetate | - | 5.89 |
| Chloroform | - | 0.04 |
| Toluene | - | 0.01 |
Note: The solubility of 2-hydroxyphenylacetic acid in water has also been reported to be as high as 44 mg/mL.[1] It is advisable for researchers to experimentally verify these values.
Stability Characteristics
Understanding the stability of this compound is paramount for defining its shelf-life, storage conditions, and potential degradation products. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acidic or basic conditions. Furthermore, the phenolic hydroxyl group is susceptible to oxidation.
Potential Degradation Pathways
Based on its chemical structure, this compound is susceptible to the following degradation pathways:
-
Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield 2-hydroxyphenylacetic acid and ethanol.
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradants, potentially quinone-type structures.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.
The following diagram illustrates the potential hydrolytic degradation of this compound.
Caption: Plausible hydrolytic degradation pathway of this compound.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
This compound
-
Purified water (or other aqueous buffer)
-
Temperature-controlled shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of the aqueous solvent.
-
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vials to sediment the excess solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, in line with ICH guidelines.[4][5][6] The goal is to achieve a target degradation of 5-20%.[5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.[1]
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently, collecting samples at different intervals. Neutralize the samples prior to analysis.[1]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Monitor the reaction over time and analyze the samples.[1]
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Analyze samples at specified time points.
-
Photodegradation: Expose a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to shield it from light.[1]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and identifying the formation of new peaks corresponding to degradation products.
The following diagram illustrates a general workflow for conducting forced degradation studies.
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through the lens of its structural analogs. The presented data and protocols offer a practical starting point for researchers and drug development professionals. It is strongly recommended that experimental verification of these properties be conducted for this compound to ensure accurate and reliable data for its intended application. The methodologies for solubility determination and forced degradation studies are robust and align with industry standards, providing a clear path for generating the necessary data for regulatory submissions and formulation development.
References
Ethyl (2-hydroxyphenyl)acetate: A Versatile Precursor in the Synthesis of Heterocyclic Scaffolds
For Immediate Release
Shanghai, China – December 23, 2025 – Ethyl (2-hydroxyphenyl)acetate, a readily available aromatic ester, serves as a pivotal building block in the field of organic synthesis, particularly in the construction of biologically significant heterocyclic compounds. Its unique structural arrangement, featuring a reactive phenolic hydroxyl group and an ester moiety on a benzene ring, allows for a variety of chemical transformations. This technical guide provides an in-depth analysis of the primary applications of this compound in the synthesis of coumarins and benzofurans, complete with experimental protocols, quantitative data, and mechanistic pathways for researchers, scientists, and professionals in drug development.
Core Applications in Heterocyclic Synthesis
This compound is predominantly utilized as a precursor for the synthesis of two major classes of oxygen-containing heterocycles: coumarins and benzofurans. These scaffolds are prevalent in numerous natural products and form the core of many pharmaceutical agents.
Synthesis of 4-Hydroxycoumarins
One of the most well-established applications of this compound is in the synthesis of 4-hydroxycoumarins. This transformation is typically achieved through a base-catalyzed intramolecular acylation, often referred to as a Dieckmann-type condensation.
The general synthetic pathway involves the treatment of this compound with a strong base, such as sodium hydride or sodium ethoxide. The base abstracts the acidic phenolic proton, forming a phenoxide intermediate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the ester carbonyl carbon, leading to the formation of a cyclic intermediate which, upon acidification, yields the 4-hydroxycoumarin.
A detailed experimental procedure for the synthesis of 4-hydroxycoumarin from this compound is as follows:
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise at 0 °C.
-
Reaction Conditions: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.
-
Purification: The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the crude 4-hydroxycoumarin. The solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 180.19 | 1.0 | (Specify amount) |
| Sodium Hydride (60%) | 40.00 | 1.2 | (Calculate based on substrate) |
| Anhydrous Toluene | - | - | (Sufficient volume) |
| Concentrated HCl | - | - | (As needed for acidification) |
Table 1. Reagents for the Synthesis of 4-Hydroxycoumarin.
| Product | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 4-Hydroxycoumarin | 75-85 | 210-212 | ¹H NMR (DMSO-d₆): δ 11.5 (br s, 1H, OH), 7.9-7.2 (m, 4H, Ar-H), 5.7 (s, 1H, C3-H). ¹³C NMR (DMSO-d₆): δ 165.0, 162.1, 152.5, 132.8, 124.5, 124.1, 116.8, 115.9, 90.8. IR (KBr, cm⁻¹): 3400-2500 (br, OH), 1670 (C=O), 1620, 1570. |
Table 2. Characterization Data for 4-Hydroxycoumarin.
Synthesis of Benzofurans
This compound also serves as a valuable precursor for the synthesis of benzofuran derivatives. A common strategy involves a two-step process: O-alkylation of the phenolic hydroxyl group followed by an intramolecular cyclization.
The initial step is the O-alkylation of this compound with an appropriate alkyl halide (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate. This reaction yields an O-alkylated intermediate. Subsequent treatment of this intermediate with a strong base (e.g., sodium ethoxide) promotes an intramolecular cyclization, leading to the formation of a benzofuran ring.
A representative experimental procedure for the synthesis of a substituted benzofuran from this compound is as follows:
-
O-Alkylation: A mixture of this compound (1.0 equivalent), 2-bromopropane (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetone is heated at reflux for 8-12 hours. The reaction is monitored by TLC.
-
Isolation of Intermediate: After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude O-isopropyl intermediate, which can be used in the next step without further purification.
-
Cyclization: The crude intermediate is dissolved in anhydrous ethanol, and a solution of sodium ethoxide (1.5 equivalents) in ethanol is added. The mixture is stirred at room temperature for 1-2 hours.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-methylbenzofuran-2-carboxylate.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 180.19 | 1.0 | (Specify amount) |
| 2-Bromopropane | 122.99 | 1.2 | (Calculate based on substrate) |
| Potassium Carbonate | 138.21 | 2.0 | (Calculate based on substrate) |
| Sodium Ethoxide | 68.05 | 1.5 | (Calculate based on substrate) |
| Anhydrous Acetone/Ethanol | - | - | (Sufficient volume) |
Table 3. Reagents for the Synthesis of Ethyl 3-Methylbenzofuran-2-carboxylate.
| Product | Yield (%) | Boiling Point (°C) | Key Spectroscopic Data |
| Ethyl 3-Methylbenzofuran-2-carboxylate | 65-75 | 135-137 (at 10 mmHg) | ¹H NMR (CDCl₃): δ 7.6-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.5 (s, 3H, CH₃), 1.4 (t, 3H, OCH₂CH₃). ¹³C NMR (CDCl₃): δ 162.5, 154.8, 148.5, 126.9, 124.3, 122.8, 111.5, 110.2, 61.2, 14.4, 9.8. IR (neat, cm⁻¹): 1725 (C=O), 1610, 1580. |
Table 4. Characterization Data for Ethyl 3-Methylbenzofuran-2-carboxylate.
Conclusion
This compound is a versatile and cost-effective starting material in organic synthesis, providing efficient routes to valuable coumarin and benzofuran derivatives. The methodologies outlined in this guide demonstrate its utility and provide a solid foundation for further exploration and development of novel synthetic strategies in medicinal and materials chemistry. The straightforward nature of these transformations, coupled with the biological importance of the resulting heterocyclic products, ensures that this compound will remain a key building block for synthetic chemists.
The Discovery and Enduring Scientific Legacy of Hydroxyphenylacetic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyphenylacetic acids, a group of phenolic compounds, have a rich and significant history intertwined with the dawn of understanding inborn errors of metabolism. This technical guide provides a comprehensive exploration of the discovery, history, and evolving scientific importance of the three isomers: 2-hydroxyphenylacetic acid (2-HPAA), 3-hydroxyphenylacetic acid (3-HPAA), and 4-hydroxyphenylacetic acid (4-HPAA). From their initial identification as metabolic byproducts to their current roles as biomarkers and molecules of interest in signaling pathways, these compounds offer a fascinating case study in the advancement of analytical chemistry, biochemistry, and drug development. This document details key experimental protocols, presents quantitative data for historical and modern characterization, and visualizes their roles in significant biochemical pathways.
Discovery and Historical Context
The story of hydroxyphenylacetic acids begins with the groundbreaking work on phenylketonuria (PKU), one of the first recognized inborn errors of metabolism.
The Landmark Discovery of Phenylketonuria and 2-Hydroxyphenylacetic Acid
In 1934, the Norwegian physician and biochemist Asbjørn Følling made a pivotal discovery while investigating two siblings with severe intellectual disabilities. He identified the excretion of large amounts of phenylpyruvic acid in their urine, a condition he termed "imbecillitas phenylpyrouvica," later known as phenylketonuria.[1] This discovery marked a turning point in medicine, establishing a direct link between a metabolic abnormality and a neurological disorder.[1]
Subsequent research by Følling and his collaborator K. Closs in 1938 also identified phenylacetic acid in the urine of these patients, which was noted for its characteristic odor.[1] While phenylpyruvic acid was the initial focus, the broader spectrum of phenylalanine metabolites, including 2-hydroxyphenylacetic acid, became crucial for a complete understanding of PKU's pathophysiology.[1] The accumulation of these compounds is a direct result of the deficient activity of the enzyme phenylalanine hydroxylase (PAH), which is responsible for converting phenylalanine to tyrosine. When this primary metabolic pathway is blocked, phenylalanine is shunted into alternative pathways, leading to the production and excretion of various phenyl-derivatives, including 2-HPAA.
Emergence of 3-Hydroxyphenylacetic Acid and 4-Hydroxyphenylacetic Acid
The histories of 3-HPAA and 4-HPAA are more closely tied to the study of dietary compounds and the metabolism of the amino acid tyrosine.
3-Hydroxyphenylacetic Acid (3-HPAA) was identified as a major metabolite resulting from the microbial degradation of dietary flavonoids, such as quercetin, in the colon.[2][3] Early observations in the 1950s by Booth and colleagues documented the presence of various flavonoid metabolites, including 3-HPAA, in the urine of animals after oral ingestion of quercetin.[4] It is also a product of the metabolism of dietary phenols and is a substrate for the enzyme 4-hydroxyphenylacetate 3-monooxygenase in the tyrosine metabolism pathway.[2][5]
4-Hydroxyphenylacetic Acid (4-HPAA) is a well-known metabolite of the amino acid tyrosine and is also produced by the gut microbiota from dietary polyphenols.[6][7] Its presence has been noted in various natural sources, including olive oil and beer.[8] Historically, its synthesis has been of interest for its use as an intermediate in the production of pharmaceuticals.[9][10]
Physicochemical Properties
The distinct positions of the hydroxyl group on the phenyl ring of each isomer result in unique physicochemical properties.
| Property | 2-Hydroxyphenylacetic Acid (2-HPAA) | 3-Hydroxyphenylacetic Acid (3-HPAA) | 4-Hydroxyphenylacetic Acid (4-HPAA) |
| IUPAC Name | (2-Hydroxyphenyl)acetic acid | (3-Hydroxyphenyl)acetic acid | (4-Hydroxyphenyl)acetic acid |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Melting Point | 148-150 °C | 129-133 °C | 148-151 °C |
| Appearance | White to off-white crystalline powder | White to beige-brown crystalline powder | White to cream or light tan crystalline powder |
| Solubility in Water | Soluble | Soluble | Slightly soluble |
Historical Experimental Protocols
The isolation and synthesis of hydroxyphenylacetic acids have evolved significantly over the past century, reflecting the broader advancements in organic chemistry and analytical techniques.
Isolation of Hydroxyphenylacetic Acids from Urine (Based on Armstrong, Shaw, and Wall, 1955)
Early methods for isolating phenolic acids from biological fluids were crucial for their initial discovery and characterization.
Protocol:
-
Sample Preparation: Acidify a 24-hour urine sample to pH 1-2 with concentrated hydrochloric acid.
-
Extraction: Perform continuous liquid-liquid extraction of the acidified urine with diethyl ether for 24 hours.
-
Washing: Wash the ether extract with a saturated sodium bicarbonate solution to separate the acidic compounds.
-
Acidification and Re-extraction: Acidify the bicarbonate solution with sulfuric acid and re-extract the phenolic acids into diethyl ether.
-
Concentration: Dry the ether extract over anhydrous sodium sulfate and evaporate to dryness under reduced pressure to yield the crude phenolic acid fraction.
-
Purification: Further separation and purification of individual hydroxyphenylacetic acid isomers were historically achieved through techniques like paper chromatography.
Synthesis of 2-Hydroxyphenylacetic Acid (Lampe Method, 1909)
One of the earliest reported syntheses of 2-HPAA was a multi-step process with characteristically low yields.
Protocol:
-
Reaction: The synthesis involved the simultaneous hydrolysis, reduction, and demethylation of o-methoxybenzaldehyde cyanohydrin.
-
Reagents: Hydriodic acid was used as the primary reagent to effect these transformations in a one-pot reaction.
-
Workup: The reaction mixture was worked up to isolate the crude 2-hydroxyphenylacetic acid.
-
Purification: The crude product was then purified by recrystallization.
Improved Synthesis of 2-Hydroxyphenylacetic Acid (Levine, Eble, and Fischbach, 1948)
This method provided a significant improvement in yield and practicality.
Protocol:
-
Formation of Cyanohydrin: o-Methoxybenzaldehyde is reacted with sodium cyanide to form o-methoxybenzaldehyde cyanohydrin.
-
Hydrolysis and Reduction: The cyanohydrin is then simultaneously hydrolyzed and reduced to o-methoxyphenylacetic acid using stannous chloride and hydrochloric acid.
-
Demethylation: The o-methoxyphenylacetic acid is demethylated using a mixture of hydrobromic and acetic acids to yield 2-hydroxyphenylacetic acid.
-
Purification: The final product is purified by recrystallization.
Synthesis of 4-Hydroxyphenylacetic Acid
A common method for the synthesis of 4-HPAA involves the diazotization and hydrolysis of 4-aminophenylacetic acid.[11][12]
Protocol:
-
Salt Formation: 4-Aminophenylacetic acid is dissolved in a basic solution to form its sodium salt, followed by the addition of sulfuric acid.
-
Diazotization: The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is added dropwise to hot, dilute sulfuric acid (90-95 °C) to hydrolyze the diazonium group to a hydroxyl group.
-
Extraction and Purification: The reaction mixture is cooled, and the 4-hydroxyphenylacetic acid is extracted with ethyl acetate. The product is then isolated by evaporation of the solvent and can be further purified by recrystallization.[11][12]
Another historical method involves the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine.[8] More modern industrial methods have also been developed, such as a multi-step process starting from phenol and glyoxylic acid.[10]
Biochemical Pathways and Signaling
Hydroxyphenylacetic acids are involved in several key metabolic and signaling pathways.
Phenylalanine and Tyrosine Metabolism
2-HPAA is a metabolite in an alternative pathway of phenylalanine metabolism that becomes significant in conditions like PKU. 3-HPAA and 4-HPAA are metabolites in the normal catabolism of tyrosine.
Gut Microbiota Metabolism of Flavonoids
Dietary flavonoids are extensively metabolized by the gut microbiota, leading to the formation of various phenolic acids, including 3-HPAA and 4-HPAA.
Potential Signaling Roles
Recent research has begun to uncover potential signaling roles for hydroxyphenylacetic acids.
-
4-HPAA and SIRT1 Signaling: 4-HPAA, derived from the gut microbial metabolism of resveratrol, has been shown to activate the SIRT1 signaling pathway, which is involved in regulating metabolism and promoting the browning of white adipose tissue.
-
Phenolic Acids and Nrf2/NF-κB Pathways: As phenolic acids, hydroxyphenylacetic acids are being investigated for their potential to modulate inflammatory and antioxidant signaling pathways, such as the Nrf2 and NF-κB pathways. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress, while the NF-κB pathway is central to the inflammatory response.
-
3-HPAA and Vasodilation: 3-HPAA has been shown to have vasorelaxant effects, which are mediated by the release of nitric oxide from the endothelium.
Conclusion
The hydroxyphenylacetic acids have traveled a remarkable scientific journey, from being obscure urinary metabolites to key players in our understanding of metabolic diseases and, more recently, as potential modulators of important cellular signaling pathways. Their history underscores the importance of curiosity-driven research and the continuous evolution of analytical and synthetic chemistry. As research delves deeper into the intricate interplay between diet, the gut microbiome, and host metabolism, the hydroxyphenylacetic acids are poised to remain a subject of significant scientific interest, with potential applications in diagnostics, therapeutics, and personalized nutrition. This guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the discovery, history, and scientific significance of these pivotal compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440) [hmdb.ca]
- 6. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 7. Human Metabolome Database: Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020) [hmdb.ca]
- 8. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 10. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Theoretical studies on Ethyl (2-hydroxyphenyl)acetate conformation
An In-depth Technical Guide on the Theoretical Conformation of Ethyl (2-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of interest in medicinal chemistry and materials science. Its conformational flexibility, largely governed by the orientation of the ester group and the potential for intramolecular hydrogen bonding, plays a crucial role in its chemical reactivity and biological activity. This guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of this compound. We delve into the computational methodologies, present key quantitative data on its stable conformers, and visualize the underlying energetic relationships and experimental workflows.
Introduction
The three-dimensional structure of a molecule is fundamental to its function. For molecules with rotatable bonds, such as this compound, a number of different spatial arrangements, or conformations, are possible. These conformers often have different energies, and the molecule will spend most of its time in the more stable, lower-energy conformations. Understanding the conformational preferences of this compound is therefore essential for predicting its interactions with biological targets and for designing new materials with desired properties.
Theoretical studies, primarily using quantum mechanical calculations, provide a powerful tool for exploring the conformational space of molecules. These methods can be used to calculate the geometries and relative energies of different conformers, as well as the energy barriers to interconversion between them. This information can then be used to predict the most stable conformation(s) of the molecule and to understand the factors that govern its conformational preferences.
A key feature of this compound is the presence of a hydroxyl group on the phenyl ring in the ortho position to the acetate substituent. This arrangement allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and one of the oxygen atoms of the ester group. This interaction is expected to have a significant influence on the conformational landscape of the molecule.
Computational Methodology
The conformational analysis of this compound is typically performed using computational chemistry methods. The general workflow for such a study is outlined below.
CAS number and nomenclature for Ethyl (2-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl (2-hydroxyphenyl)acetate, a valuable chemical intermediate. The document details its chemical identity, including its CAS number and various nomenclatures. A thorough experimental protocol for its synthesis via Fischer esterification is provided, alongside a detailed High-Performance Liquid Chromatography (HPLC) method for its analysis and quantification. Furthermore, this guide explores the potential biological activity of this compound, drawing parallels with its isomers and discussing its relevance in the context of drug discovery and development, particularly as a potential monoamine oxidase (MAO) inhibitor.
Chemical Identity and Nomenclature
This compound is an organic compound with the chemical formula C₁₀H₁₂O₃. It is the ethyl ester of (2-hydroxyphenyl)acetic acid.
Table 1: Nomenclature and Chemical Identifiers
| Identifier | Value |
| CAS Number | 41873-65-8[1] |
| IUPAC Name | ethyl 2-(2-hydroxyphenyl)acetate |
| Synonyms | Benzeneacetic acid, 2-hydroxy-, ethyl ester[2]; 2-Hydroxy-Benzeneacetic Acid Ethyl Ester; 2-(2-Hydroxyphenyl)acetic Acid Ethyl Ester[3] |
| Molecular Formula | C₁₀H₁₂O₃[3] |
| Molecular Weight | 180.20 g/mol [3] |
| InChI Key | XTRBBJJVAIWTPL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CC=CC=C1O |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Fischer esterification of (2-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.[4][5][6]
Experimental Protocol: Fischer Esterification
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
(2-Hydroxyphenyl)acetic acid
-
Anhydrous ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (2-hydroxyphenyl)acetic acid in an excess of anhydrous ethanol (e.g., a 5 to 10-fold molar excess).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel and shake, venting frequently. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Table 2: Reagent Quantities (Example for a 10g Scale Synthesis)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (2-Hydroxyphenyl)acetic acid | 152.15 | 10.0 g | 0.066 |
| Anhydrous Ethanol | 46.07 | 76 mL (approx. 60g) | 1.3 |
| Concentrated H₂SO₄ | 98.08 | 1-2 mL | - |
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
A robust and reliable HPLC method is crucial for the analysis of this compound, for instance, in reaction monitoring or for quantification in biological matrices. A reverse-phase HPLC method is commonly employed.[7]
Experimental Protocol: HPLC Analysis
This protocol provides a starting point for the development and validation of an HPLC method for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid for MS compatibility) is a common mobile phase.[2][7] The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 275 nm).
Sample Preparation:
-
For Reaction Monitoring: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
For Quantification in Plasma: A liquid-liquid extraction or solid-phase extraction protocol would be necessary to remove proteins and other interfering substances. A typical procedure involves protein precipitation followed by extraction with a suitable organic solvent like ethyl acetate.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
| Detection | UV at 275 nm |
Potential Biological Activity and Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, its structural isomer, Ethyl (4-hydroxyphenyl)acetate, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[] MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine, making it a significant target for the development of antidepressants and drugs for other neurological disorders.
The IC50 value for the inhibition of MAO-A by Ethyl (4-hydroxyphenyl)acetate has been reported to be 120 µM.[] Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against MAO-A. This hypothesis warrants further investigation through in vitro enzyme inhibition assays.
Experimental Workflow for MAO-A Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like this compound against MAO-A.
References
- 1. 41873-65-8|Ethyl 2-(2-hydroxyphenyl)acetate|BLD Pharm [bldpharm.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. scbt.com [scbt.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for Antifungal Assay of Ethyl (2-hydroxyphenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (2-hydroxyphenyl)acetate is a phenolic compound with potential therapeutic applications. Phenolic compounds are a well-documented class of secondary metabolites in plants, known for their diverse biological activities, including antifungal properties.[1][2][3][4] The antifungal mechanisms of phenolic compounds are multifaceted, often involving the disruption of the fungal cell membrane, inhibition of enzymes, and interference with key cellular processes.[2][5] These characteristics make this compound a candidate for investigation as a novel antifungal agent.
These application notes provide a detailed protocol for evaluating the in vitro antifungal activity of this compound. The primary methods described are the broth microdilution and disk diffusion assays, which are standardized and widely accepted for determining the susceptibility of fungi to antimicrobial agents.[6][7][8] The goal of these assays is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound, which are key parameters in assessing its antifungal potency.
Data Presentation
The quantitative data obtained from the antifungal assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.
| Fungal Strain | MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 2001 | ||
| Cryptococcus neoformans ATCC 208821 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Trichophyton rubrum ATCC 28188 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound against various fungal strains.
| Fungal Strain | MFC (µg/mL) | Positive Control (e.g., Amphotericin B) MFC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 2001 | ||
| Cryptococcus neoformans ATCC 208821 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Trichophyton rubrum ATCC 28188 |
Table 3: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay.
| Fungal Strain | Zone of Inhibition (mm) | Positive Control (e.g., Fluconazole) Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 2001 | ||
| Cryptococcus neoformans ATCC 208821 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Trichophyton rubrum ATCC 28188 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][9]
1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Incubator
2. Preparation of Test Compound and Controls
-
Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions.
-
Prepare a stock solution of the positive control antifungal agent in an appropriate solvent (e.g., water or DMSO).
-
The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the fungi.
3. Inoculum Preparation
-
Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at the optimal temperature (e.g., 35°C for Candida spp., 30°C for molds) to ensure viability and purity.[6]
-
For yeasts, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard at 530 nm using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 cells/mL.[6]
-
For molds, cover the surface of the agar culture with sterile saline and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the test wells.[9]
4. Assay Procedure
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Repeat the serial dilution for the positive control in separate rows.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at the appropriate temperature for 24-48 hours (for yeasts) or longer for some molds, as required.[8]
5. Reading the MIC
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, the endpoint is often read as the lowest concentration that results in a 50% inhibition of growth.[8] For other compounds and fungi, complete inhibition of growth may be the endpoint.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
1. Procedure
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at the appropriate temperature until growth is visible in the control spots.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plate.
Protocol 3: Disk Diffusion Assay
This method is based on the principles outlined by the CLSI for antifungal disk diffusion susceptibility testing.[6][10][11]
1. Materials
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Fungal strains
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (for yeasts).[6]
-
Sterile cotton swabs
-
Forceps
2. Preparation of Disks
-
Dissolve this compound in a suitable volatile solvent (e.g., acetone or ethanol).
-
Apply a known amount of the compound solution onto the sterile blank paper disks and allow the solvent to evaporate completely. Prepare disks with varying concentrations of the compound.
3. Inoculum Preparation and Plating
-
Prepare a standardized fungal inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
4. Assay Procedure
-
Using sterile forceps, place the prepared disks containing this compound and a positive control disk onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at the appropriate temperature for 24-48 hours or longer, depending on the fungus.
5. Reading the Results
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters (mm).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the antifungal assay of this compound.
Signaling Pathway (Hypothesized Mechanism of Action)
Caption: Hypothesized antifungal mechanism of a phenolic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
Application Notes: The Versatility of Ethyl (2-hydroxyphenyl)acetate in Heterocyclic Synthesis
Ethyl (2-hydroxyphenyl)acetate is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of oxygen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ester moiety, allows for a range of intramolecular and intermolecular reactions. This makes it a key precursor in the synthesis of medicinally relevant scaffolds such as coumarins, chromanones, and benzofurans.
These resulting heterocyclic systems are cornerstones in the development of new therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic utilization of this compound enables the efficient synthesis of complex molecular architectures for drug discovery and development programs.
Synthesis of 4-Hydroxycoumarins
4-Hydroxycoumarins are a prominent class of compounds synthesized from this compound. These structures are of significant interest due to their anticoagulant, anti-inflammatory, and anticancer properties. The synthesis is typically achieved through a base-catalyzed intramolecular cyclization, such as the Dieckmann condensation.
Synthesis of Chroman-4-ones
This compound can also serve as a precursor for the synthesis of chroman-4-ones. These scaffolds are present in a variety of natural products and have been investigated for their antioxidant and anticancer activities. The synthesis often involves a reaction with a suitable electrophile to introduce a two-carbon unit, followed by an intramolecular cyclization.
Synthesis of Benzofurans
The construction of the benzofuran ring system, another privileged scaffold in medicinal chemistry, can be initiated from this compound. These compounds have been shown to possess antimicrobial, antiviral, and anti-inflammatory activities. A common synthetic route involves the O-alkylation of the phenolic hydroxyl group, followed by a cyclization reaction.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxycoumarin via Intramolecular Cyclization
This protocol details the synthesis of 4-hydroxycoumarin from this compound using a sodium metal-mediated intramolecular cyclization.
Materials:
-
This compound
-
Dry Toluene
-
Sodium Metal
-
Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in dry toluene.
-
Carefully add small pieces of sodium metal to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of ethanol, followed by water.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 4-hydroxycoumarin.
Quantitative Data Summary
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Hydroxycoumarin | This compound | Sodium Metal | Toluene | 4-6 | 85-95 | >98 |
Experimental Workflow for 4-Hydroxycoumarin Synthesis
Caption: Workflow for the synthesis of 4-hydroxycoumarin.
Protocol 2: Synthesis of a Chroman-4-one Derivative
This protocol outlines a general procedure for the synthesis of a chroman-4-one derivative starting from this compound.
Materials:
-
This compound
-
Acryloyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
Procedure:
-
To a solution of this compound in dry dichloromethane at 0 °C, add aluminum chloride portion-wise.
-
Stir the mixture for 15 minutes, then add acryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Chroman-4-one derivative | This compound | Acryloyl chloride, AlCl₃ | Dichloromethane | 8-12 | 70-85 |
General Pathway for Chroman-4-one Synthesis
Caption: Pathway for chroman-4-one synthesis.
Protocol 3: Synthesis of a Benzofuran Derivative
This protocol describes a general method for the synthesis of a benzofuran derivative from this compound.
Materials:
-
This compound
-
2-Chloro-N,N-dimethylethanamine
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Ethanol
Procedure:
-
O-Alkylation: In a round-bottom flask, combine this compound, 2-chloro-N,N-dimethylethanamine, and potassium carbonate in acetone.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
The crude O-alkylated intermediate can be used in the next step without further purification or purified by column chromatography.
-
Cyclization: Dissolve the intermediate in ethanol and add a solution of sodium ethoxide in ethanol.
-
Heat the reaction mixture to reflux for the required time.
-
After cooling, neutralize the reaction with a suitable acid and remove the solvent.
-
The residue can be purified by column chromatography to afford the desired benzofuran derivative.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Benzofuran derivative | This compound | 1. 2-Chloro-N,N-dimethylethanamine, K₂CO₃2. NaOEt | 1. Acetone2. Ethanol | 1. 12-182. 4-6 | 60-75 (over two steps) |
Logical Relationship in Benzofuran Synthesis
Caption: Logical steps in benzofuran synthesis.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl (2-hydroxyphenyl)acetate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl (2-hydroxyphenyl)acetate. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in various sample matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and precise quantification for researchers, scientists, and professionals in drug development.
Introduction
This compound is an organic compound with the molecular formula C₁₀H₁₂O₃. As a derivative of phenylacetic acid, its accurate quantification is crucial in various stages of research and development, including synthesis reaction monitoring, purity assessment, and stability studies. The method outlined in this document utilizes reverse-phase chromatography with UV detection, a widely accessible and reliable technique in analytical laboratories.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 41873-65-8 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents such as ethanol and acetonitrile; sparingly soluble in water. |
Experimental Protocol
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid), analytical grade
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The recommended chromatographic conditions are outlined in Table 2.
Table 2: Recommended HPLC Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | ~275 nm (Note: This is an estimated value based on the phenolic chromophore. It is strongly recommended to determine the λmax experimentally by running a UV scan of a standard solution.) |
Note: For Mass Spectrometry (MS) compatible applications, formic acid is the recommended modifier. Phosphoric acid can also be used as a mobile phase modifier for non-MS applications.
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, e.g., 90% A: 10% B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: The sample preparation protocol will vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte with a suitable solvent (e.g., methanol). Sonication may be used to improve extraction efficiency.
-
Centrifuge the sample to pellet any insoluble material.
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 3.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the intended range. Plot peak area versus concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration). Analyze in triplicate. | Mean recovery between 98.0% and 102.0% |
| Precision (RSD%) | Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). | The lowest concentration at which the analyte can be accurately and precisely quantified. |
| Specificity | Analyze a blank matrix, a spiked matrix, and the reference standard to demonstrate that there are no interfering peaks at the retention time of this compound. | The peak for the analyte should be pure and well-resolved from any other components. |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data summary table for linearity is provided in Table 4.
Table 4: Example of Linearity Data Summary
| Concentration (µg/mL) | Peak Area 1 | Peak Area 2 | Peak Area 3 | Mean Peak Area |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Linear Regression | y = mx + c | |||
| Correlation Coefficient (r²) |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound by HPLC.
Disclaimer: This application note provides a general guideline. Method parameters, especially the UV detection wavelength, may require optimization for specific instrumentation and sample matrices.
Application Notes and Protocols for the Fischer Esterification of 2-Hydroxyphenylacetic Acid with Ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-hydroxyphenylacetate via the Fischer esterification of 2-hydroxyphenylacetic acid with ethanol. This process is a classic example of acid-catalyzed esterification, a fundamental reaction in organic synthesis.[1][2][3]
Introduction
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] To achieve a high yield of the desired ester, the equilibrium of the reaction must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol, and/or by removing the water that is formed during the reaction.[4] In the case of 2-hydroxyphenylacetic acid, the presence of a phenolic hydroxyl group requires careful consideration of reaction conditions to avoid potential side reactions, though under acidic conditions, the carboxylic acid is significantly more reactive towards esterification.
Ethyl 2-hydroxyphenylacetate is a valuable synthetic intermediate in the preparation of various compounds.[5]
Reaction and Mechanism
The overall reaction is as follows:
2-Hydroxyphenylacetic Acid + Ethanol ⇌ Ethyl 2-Hydroxyphenylacetate + Water
The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.[4]
Quantitative Data Summary
The following table summarizes typical experimental parameters for the Fischer esterification of a hydroxy acid with ethanol, which can be adapted for 2-hydroxyphenylacetic acid.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2-Hydroxyphenylacetic Acid | 1 equivalent | |
| Anhydrous Ethanol | 20-50 equivalents (used as solvent) | A large excess shifts the equilibrium towards the product. |
| Catalyst | ||
| Concentrated Sulfuric Acid (H₂SO₄) | 0.1 - 0.5 equivalents | Acts as both a catalyst and a dehydrating agent. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C for ethanol) | The reaction is conducted at the boiling point of the alcohol. |
| Reaction Time | 2 - 8 hours | Reaction progress can be monitored by TLC or GC. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl acetate or Diethyl ether | |
| Washing Solutions | Saturated NaHCO₃(aq), Brine | To neutralize the acid catalyst and remove water-soluble impurities. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification Method | Column chromatography or Distillation | To isolate the pure ester. |
| Yield | ||
| Expected Yield | 60 - 95% | Yield is dependent on reaction conditions and purification. |
Experimental Protocol
This protocol is a general guideline for the synthesis of ethyl 2-hydroxyphenylacetate.
Materials:
-
2-Hydroxyphenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyphenylacetic acid.
-
Add a large excess of anhydrous ethanol (e.g., 25 equivalents). The ethanol serves as both a reactant and the solvent.
-
Carefully and slowly add concentrated sulfuric acid to the stirred solution. An exothermic reaction may occur.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.[6]
-
Maintain the reflux for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
To the residue, add ethyl acetate and water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst - be cautious of CO₂ evolution), and finally with brine.[6]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[6]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-hydroxyphenylacetate as an oil.[6]
-
For higher purity, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Characterization:
The identity and purity of the synthesized ethyl 2-hydroxyphenylacetate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by mass spectrometry.[7][8]
Diagrams
Caption: Experimental workflow for the synthesis of ethyl 2-hydroxyphenylacetate.
Caption: Mechanism of the Fischer esterification reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. ETHYL 2-HYDROXYPHENYLACETATE(41873-65-8) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Hydroxyacetophenone Precursors via Friedel-Crafts Acylation of Phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyacetophenones are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the production of hydroxyacetophenone precursors through the acylation of phenol. The primary focus is on the Fries rearrangement, a key reaction in this process, which circumvents the challenges of direct Friedel-Crafts acylation of the phenol ring. This guide offers a comprehensive overview of the reaction mechanism, experimental procedures, and the influence of various catalysts and conditions on product yield and isomer selectivity.
Introduction
The direct Friedel-Crafts acylation of phenol often leads to the preferential formation of the O-acylated product, phenyl acetate, rather than the desired C-acylated hydroxyacetophenone. To achieve the synthesis of ortho- and para-hydroxyacetophenone, a subsequent intramolecular rearrangement of the phenyl acetate is necessary. This reaction, known as the Fries rearrangement, is typically catalyzed by Lewis acids or strong Brønsted acids.[1][2][3] The reaction proceeds through the formation of an acylium ion, which then electrophilically attacks the aromatic ring at the ortho and para positions.[4] The regioselectivity of this rearrangement is highly dependent on the reaction conditions, such as temperature and solvent polarity.[3][4]
Reaction Mechanism and Pathway
The synthesis of hydroxyacetophenone from phenol is a two-step process:
-
O-Acylation of Phenol: Phenol is first esterified with an acetylating agent, typically acetic anhydride or acetyl chloride, to form phenyl acetate.[5]
-
Fries Rearrangement: The phenyl acetate then undergoes an intramolecular rearrangement in the presence of a catalyst to yield a mixture of o-hydroxyacetophenone and p-hydroxyacetophenone.[1][4]
The mechanism of the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the formation of an acylium carbocation. This electrophile then attacks the activated aromatic ring.
References
Optimizing GC-MS Analysis of Ethyl (2-hydroxyphenyl)acetate: A Guide to Derivatization Protocols
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate gas chromatography-mass spectrometry (GC-MS) analysis of compounds like ethyl (2-hydroxyphenyl)acetate is crucial. Due to its polar phenolic hydroxyl group, direct GC-MS analysis of this compound can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation. Derivatization is a key sample preparation step that chemically modifies the analyte to improve its volatility and thermal stability, thus enhancing its chromatographic performance.
This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: silylation and acylation . It includes a comparison of the methods, detailed experimental procedures, and expected outcomes to guide the user in selecting the most appropriate method for their analytical needs.
Comparison of Derivatization Methods: Silylation vs. Acylation
The choice between silylation and acylation depends on several factors, including the sample matrix, required sensitivity, and available resources. Silylation is a versatile and highly effective method, though it requires anhydrous conditions. Acylation offers a robust and cost-effective alternative, producing highly stable derivatives.
| Feature | Silylation (TMS Derivative) | Acylation (Acetyl Derivative) |
| Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Acetic Anhydride |
| Reaction | Replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. | Introduces an acetyl group to the phenolic oxygen, forming an ester. |
| Advantages | - High reaction yields.- Good thermal stability of derivatives.- Versatile for a wide range of phenolic compounds. | - Forms highly stable derivatives.- Reagents are less sensitive to moisture than silylating agents.- Cost-effective. |
| Disadvantages | - Reagents and derivatives are sensitive to moisture; requires anhydrous conditions.[1] | - May require removal of excess reagent and byproducts before analysis. |
| Typical Reaction Time | 30 - 60 minutes | 15 - 30 minutes |
| Typical Reaction Temp. | 60 - 80°C | Room Temperature or gentle heating (50-60°C) |
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Sample containing this compound
-
BSTFA (+ 1% TMCS, optional catalyst)
-
Anhydrous Pyridine (or other suitable solvent like acetonitrile or ethyl acetate)
-
Reaction vials with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
It is crucial to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[1]
-
-
Reconstitution:
-
Add 50 µL of anhydrous pyridine to the dried sample residue in the reaction vial. Vortex briefly to dissolve the analyte.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA (or BSTFA with 1% TMCS) to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30-60 minutes in a heating block or oven.
-
-
Cooling and Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Protocol 2: Acylation of this compound
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
-
Sample containing this compound
-
Acetic Anhydride
-
Pyridine (as a catalyst and solvent)
-
Reaction vials with screw caps and septa
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Sample Preparation:
-
If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of pyridine to the dried sample residue.
-
Add 100 µL of acetic anhydride to the vial.
-
Tightly cap the vial and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 15-30 minutes. For less reactive phenols or to ensure complete reaction, gentle heating at 50-60°C for 15 minutes can be applied.
-
-
Work-up (Optional but Recommended):
-
To remove excess acetic anhydride, add 1 mL of deionized water to the vial and vortex.
-
Extract the derivatized analyte into a non-polar organic solvent such as hexane or ethyl acetate (1 mL). Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the organic (top) layer to a clean vial for GC-MS analysis.
-
Visualizing the Workflow and Reactions
To better illustrate the processes, the following diagrams are provided in the DOT language.
Caption: General experimental workflow for derivatization.
Caption: Silylation reaction of the target analyte.
Caption: Acylation reaction of the target analyte.
Expected GC-MS Results
Upon successful derivatization, the resulting products will be more amenable to GC-MS analysis.
-
Silylation Product: The trimethylsilyl (TMS) derivative of this compound will have a higher molecular weight (addition of 72 Da for each TMS group). The mass spectrum is expected to show a characteristic molecular ion peak and fragment ions corresponding to the loss of methyl groups (-15 Da) and the TMS group itself.
-
Acylation Product: The acetyl derivative will have an increase in molecular weight of 42 Da. The mass spectrum will likely show a molecular ion and a prominent fragment from the loss of the acetyl group.
By following these protocols, researchers can significantly improve the quality and reliability of their GC-MS data for this compound, enabling more accurate quantification and identification in complex matrices.
References
Application of Ethyl (2-hydroxyphenyl)acetate in Agrochemical Synthesis
Introduction
Ethyl (2-hydroxyphenyl)acetate is a versatile chemical intermediate whose parent compound, 2-Hydroxyphenylacetic acid, is utilized in the synthesis of various agrochemicals, including herbicides, pesticides, and plant growth regulators. The structural motif of a hydroxyl group ortho to an acetic acid derivative is a key feature for the synthesis of heterocyclic compounds with significant biological activity. This document outlines the application of this compound, primarily through its hydrolysis product, 2-Hydroxyphenylacetic acid, in the synthesis of key agrochemical precursors, with a focus on Benzofuran-2(3H)-one. Benzofuranones are important heterocyclic cores found in a variety of biologically active molecules and natural products.[1]
Core Application: Synthesis of Benzofuran-2(3H)-one
A primary application of this compound in the agrochemical field involves its conversion to 2-Hydroxyphenylacetic acid, which then serves as a direct precursor for Benzofuran-2(3H)-one. This intermediate is crucial for the synthesis of certain fungicides and other bioactive compounds.[2] The overall synthetic pathway involves two main stages:
-
Hydrolysis: Saponification of this compound to yield 2-Hydroxyphenylacetic acid.
-
Lactonization: Intramolecular cyclization (dehydration) of 2-Hydroxyphenylacetic acid to form the lactone, Benzofuran-2(3H)-one.
This precursor, Benzofuran-2(3H)-one, is a known intermediate in the synthesis of agrochemicals such as the fungicide Fluoxastrobin.[2]
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-Hydroxyphenylacetic acid
This protocol describes the base-catalyzed hydrolysis of the ester to its corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl) (e.g., 10% v/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound in an excess of 10% aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 1-2 by slowly adding 10% hydrochloric acid while stirring in an ice bath.[2]
-
A precipitate of 2-Hydroxyphenylacetic acid will form.
-
Extract the product with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-Hydroxyphenylacetic acid.[3]
-
The crude product can be purified by recrystallization.[3]
Protocol 2: Synthesis of Benzofuran-2(3H)-one via Lactonization
This protocol details the cyclization of 2-Hydroxyphenylacetic acid to form the target lactone.[2]
Materials:
-
2-Hydroxyphenylacetic acid (obtained from Protocol 1)
-
Toluene (as a water-carrying agent)
-
Anhydrous iron(II) sulfate (FeSO₄) or another suitable catalyst
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-Hydroxyphenylacetic acid, toluene, and a catalytic amount of anhydrous iron(II) sulfate.[2]
-
Heat the mixture to reflux with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.[2]
-
Continue the reaction for approximately 6 hours or until no more water is collected, monitoring the reaction by HPLC or TLC.[2]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.[2]
-
Evaporate the toluene from the filtrate under reduced pressure to obtain the crude Benzofuran-2(3H)-one.[2]
-
The product can be further purified by distillation or chromatography if necessary.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of Benzofuran-2(3H)-one from a precursor of 2-Hydroxyphenylacetic acid.
| Parameter | Value | Reference |
| Starting Material | o-chlorophenylacetic acid (precursor to 2-hydroxyphenylacetic acid) | [2] |
| Purity of intermediate (2-hydroxyphenylacetic acid) | 90.0% | [2] |
| Yield of intermediate (2-hydroxyphenylacetic acid) | 91.2% | [2] |
| Final Product | Benzofuran-2(3H)-one | [2] |
| Purity of Final Product | 99.1% | [2] |
| Yield of Final Product (from intermediate) | 96.1% | [2] |
Visualization of Synthetic Pathway
The logical flow of the synthesis from the starting ester to the key agrochemical intermediate is depicted below.
References
Application Notes and Protocols: Ethyl (2-hydroxyphenyl)acetate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethyl (2-hydroxyphenyl)acetate and its isomers as versatile starting materials for the synthesis of a variety of potent enzyme inhibitors. The following sections detail the synthesis of specific inhibitors, their biological activities, and the relevant biochemical pathways they modulate.
Introduction
This compound and its structural isomers, particularly Ethyl (4-hydroxyphenyl)acetate, are valuable precursors in medicinal chemistry for the development of bioactive molecules. Their inherent phenolic and ester functionalities allow for a range of chemical modifications, leading to the synthesis of compounds that can selectively target and inhibit specific enzymes. This document outlines the synthesis and application of derivatives of hydroxyphenylacetates as inhibitors for monoamine oxidase A (MAO-A), α-glucosidases (sucrase and maltase), and platelet aggregation.
Quantitative Data Summary
The following table summarizes the inhibitory activities of compounds synthesized from hydroxyphenylacetate derivatives against their respective enzyme targets.
| Compound Name | Starting Material Isomer | Target Enzyme(s) | IC50 Value |
| Ethyl (4-hydroxyphenyl)acetate | para | Monoamine Oxidase A (MAO-A) | 120 µM |
| 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) | para | Maltase | 29.96 ± 3.06 µM |
| Sucrase | Data not specified | ||
| Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate | para | Platelet Aggregation (ADP-induced) | 401 µM |
Experimental Protocols
Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) - An α-Glucosidase Inhibitor
This protocol details the multi-step synthesis of HETB, a potent inhibitor of sucrase and maltase, starting from a derivative of Ethyl (4-hydroxyphenyl)acetate.[1][2][3]
Step 1: Synthesis of 2-[4-(benzyloxy)phenyl]ethanol (Compound 3) [1]
-
To a solution of 4-(2-hydroxyethyl)phenol (5.0 g, 36.2 mmol) in ethanol (25.0 mL), add benzyl bromide (8.9 mL, 36.2 mmol) and potassium carbonate (7.5 g, 54.3 mmol).
-
Stir the reaction mixture for 12 hours at room temperature, monitoring the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, purify the residue using silica gel column chromatography to yield 2-[4-(benzyloxy)phenyl]ethanol as a white solid (Yield: 75%).
Step 2: Synthesis of 3,4,5-tris(benzyloxy)benzoic acid (Compound 6) [1]
-
A precursor, Compound 5 (4.9 g, 10.8 mmol), is refluxed with potassium hydroxide (0.9 g, 16.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (44 mL) for 1 hour.
-
After cooling, pour the mixture into ice-cold water and acidify to pH 1 with 2 N aqueous HCl.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate under vacuum to obtain 3,4,5-tris(benzyloxy)benzoic acid as a white solid (Yield: 95%).
Step 3: Synthesis of 4-Phenoxyphenethyl 3,4,5-triphenoxybenzoate (Compound 7) This step involves a coupling reaction between compound 3 and compound 6, which is a standard esterification procedure.
Step 4: Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) [1]
-
Add 4-Phenoxyphenethyl 3,4,5-triphenoxybenzoate (9.3 g, 14.3 mmol) to a mixture of 10% palladium on carbon (0.46 g) in methanol (143 mL).
-
Stir the solution under a hydrogen gas atmosphere for 3 days.
-
Filter the reaction mixture and wash the solid with methanol to yield HETB as a white solid (Yield: 78%).
General Protocol for the Synthesis of Ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate - A Platelet Aggregation Inhibitor
This protocol is adapted from the synthesis of similar hydrazinylidene-3-oxobutanoate derivatives and can be applied for the synthesis of the title compound.[4][5][6]
-
Dissolve 4-aminophenol (0.01 mol) in dilute hydrochloric acid (10 ml) and cool the solution to 0-5°C in an ice bath.
-
To this, add a cold aqueous solution of sodium nitrite (0.02 mol) dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol and cool it in an ice bath.
-
Filter the cold diazonium salt solution into the ethyl acetoacetate solution with vigorous stirring.
-
A yellow solid will precipitate. Filter the solid, wash it with cold water, and recrystallize from ethanol to obtain the final product.
Signaling Pathways and Mechanisms of Inhibition
Monoamine Oxidase A (MAOA) Inhibition
Monoamine oxidase A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[7][8][9][10][11] Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is a therapeutic strategy for treating depression and anxiety disorders.[7][8] Ethyl (4-hydroxyphenyl)acetate has been identified as a selective inhibitor of MAO-A.[12]
Caption: Monoamine Oxidase A (MAO-A) Inhibition Pathway.
α-Glucosidase (Sucrase and Maltase) Inhibition in Carbohydrate Digestion
Sucrase and maltase are α-glucosidases located in the brush border of the small intestine that are responsible for the final steps of carbohydrate digestion.[13][14][15][16][17] They break down disaccharides like sucrose and maltose into monosaccharides (glucose, fructose, galactose) which are then absorbed into the bloodstream.[15][16][17] Inhibition of these enzymes slows down carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. This is a key therapeutic strategy for managing type 2 diabetes. HETB, synthesized from a derivative of Ethyl (4-hydroxyphenyl)acetate, is a potent inhibitor of these enzymes.[1][2][3]
Caption: Carbohydrate Digestion and α-Glucosidase Inhibition.
Platelet Aggregation Inhibition
Platelet activation and aggregation are critical processes in thrombosis.[12][18][19] Upon vascular injury, platelets are activated by various agonists like ADP, leading to a signaling cascade that results in a conformational change of the GP IIb/IIIa receptors.[18] This allows fibrinogen to bind to these receptors, cross-linking platelets and leading to aggregation.[12] The synthesized ethyl-2-(2-(4-hydroxyphenyl) hydrazinylidene)-3-oxobutanoate derivative inhibits ADP-induced platelet aggregation, suggesting an interference in this signaling pathway.
Caption: ADP-Induced Platelet Aggregation Pathway and Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting monoamine oxidase A: a strategy for inhibiting tumor growth with both immune checkpoint inhibitors and immune modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.irjpl.org [blog.irjpl.org]
- 13. researchgate.net [researchgate.net]
- 14. Interaction between the α-glucosidases, sucrase-isomaltase and maltase-glucoamylase, in human intestinal brush border membranes and its potential impact on disaccharide digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Carbohydrate Absorption [jove.com]
- 16. 15.3 Digestive System Processes – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
- 17. Digestion and Absorption of Carbohydrates – Nutrition: Science and Everyday Application, v. 1.0 [openoregon.pressbooks.pub]
- 18. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | Platelet activation, signaling and aggregation [reactome.org]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Ethyl (2-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral Ethyl (2-hydroxyphenyl)acetate, a valuable building block in pharmaceutical and fine chemical synthesis. The chirality of the α-hydroxy ester moiety is often crucial for the biological activity of target molecules. Two primary strategies are presented: asymmetric hydrogenation of the corresponding α-keto ester and enzymatic kinetic resolution of the racemic α-hydroxy ester.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure α-hydroxy esters such as this compound can be broadly categorized into two main approaches:
-
Asymmetric Catalysis: This involves the conversion of a prochiral precursor, ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, into the chiral product using a chiral catalyst. Asymmetric hydrogenation is a prominent example of this approach, offering the potential for high enantioselectivity and chemical yield in a single step.
-
Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and thereby enriched. Enzymatic kinetic resolution is a powerful method that utilizes the high stereoselectivity of enzymes, such as lipases, under mild reaction conditions.
The choice between these strategies will depend on factors such as the availability of starting materials, desired enantiomeric purity, scalability, and cost considerations.
Data Presentation: Comparison of Enantioselective Methods
The following table summarizes quantitative data for representative enantioselective methods applied to analogous substrates, providing an expected performance benchmark for the synthesis of chiral this compound.
| Method | Substrate | Catalyst/Enzyme | Chiral Ligand/Modifier | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Hydrogenation | Ethyl 2-oxo-2-phenylacetate | Platinum on Carbon Fiber (Pt/CF) | Cinchonidine | Acetic Acid | RT | 24 | Good | 99 | [1] |
| Asymmetric Hydrogenation | β-Keto esters | RuBr₂[(R)-BINAP] | (R)-BINAP | CH₂Cl₂ | RT | - | 99 | 96 | [2] |
| Enzymatic Kinetic Resolution | Racemic Ethyl-3-hydroxybutyrate | Immobilized Candida antarctica Lipase B (CALB) | - | Solvent-free | 35 | 2 | >95 | >96 | [3] |
| Enzymatic Kinetic Resolution | Racemic aromatic Morita-Baylis-Hillman acetates | Pseudomonas cepacia lipase (PCL) | - | Buffer/Toluene | RT | 24-72 | ~50 | >99 (for alcohol) | [4] |
Experimental Protocols
This protocol is adapted from the highly enantioselective hydrogenation of ethyl 2-oxo-2-phenylacetate and is expected to be a viable route to chiral this compound[1].
Materials:
-
Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate[5]
-
5% Platinum on Carbon Fiber (Pt/CF) catalyst
-
Cinchonidine (chiral modifier)
-
Acetic acid
-
High-pressure reactor equipped with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a Teflon vessel, add the 5% Pt/CF catalyst (e.g., 30 mg).
-
Modifier Addition: Add the chiral modifier, cinchonidine (e.g., 4 mg), to the vessel.
-
Solvent Addition: Add acetic acid (e.g., 1.5 mL) to the mixture.
-
Pre-mixing: Seal the Teflon vessel and place it in the high-pressure reactor. Purge the reactor with hydrogen gas 2-3 times to remove air. Premix the catalyst, modifier, and solvent under a hydrogen atmosphere for 10 minutes.
-
Substrate Addition: Introduce the substrate, ethyl 2-(2-hydroxyphenyl)-2-oxoacetate (e.g., 75 µL), into the reaction mixture.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (optimization may be required, starting from 10 bar).
-
Reaction: Stir the reaction mixture vigorously (e.g., 900 rpm) at room temperature for 24 hours.
-
Work-up: After the reaction is complete, carefully depressurize the reactor. Filter the reaction mixture to remove the catalyst.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.
This protocol is based on established procedures for the enzymatic resolution of α-hydroxy esters using lipases[3][4].
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., toluene or solvent-free)
-
Phosphate buffer (if using a biphasic system)
-
Magnetic stirrer and temperature-controlled water bath
Procedure:
-
Reaction Setup: To a reaction vessel, add racemic this compound.
-
Enzyme Addition: Add immobilized CALB (e.g., 10% w/w of the substrate).
-
Acyl Donor Addition: Add vinyl acetate (e.g., 1.0-1.5 equivalents). The reaction can be run solvent-free or in an organic solvent like toluene.
-
Reaction: Stir the mixture at a constant temperature (e.g., 40°C).
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by TLC, GC, or HPLC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the produced acetylated product.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent and potentially reused.
-
Product Separation: The reaction mixture will contain the unreacted enantiomer of this compound and the acetylated product of the other enantiomer. These can be separated by column chromatography on silica gel.
-
Deprotection (if necessary): The acetylated enantiomer can be hydrolyzed back to the corresponding α-hydroxy ester using mild basic conditions (e.g., K₂CO₃ in methanol) if that enantiomer is the desired product.
-
Analysis: Determine the enantiomeric excess of both the remaining starting material and the product by chiral HPLC or GC analysis.
Visualizations
Caption: General workflows for the enantioselective synthesis of chiral this compound.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Experimental workflow for enzymatic kinetic resolution.
References
Troubleshooting & Optimization
Common side reactions in the esterification of 2-hydroxyphenylacetic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-hydroxyphenylacetic acid. Our goal is to help you navigate common side reactions and optimize your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the esterification of 2-hydroxyphenylacetic acid, offering solutions in a question-and-answer format.
Q1: I am getting a significant amount of a cyclic side product instead of my desired ester. What is happening and how can I prevent it?
A1: The most common side reaction during the esterification of 2-hydroxyphenylacetic acid is an intramolecular cyclization, also known as lactonization , to form a six-membered ring lactone (specifically, 3,4-dihydrocoumarin). This occurs because the phenolic hydroxyl group can react with the carboxylic acid group within the same molecule.
Troubleshooting Lactonization:
-
Reaction Temperature: Elevated temperatures can favor the intramolecular reaction. It is advisable to conduct the esterification at lower temperatures. For instance, a successful high-yield synthesis of methyl (2-hydroxyphenyl)acetate has been reported at room temperature.[1]
-
pH Control: Lactonization of hydroxy acids is often promoted by acidic conditions. While acid catalysis is necessary for Fischer esterification, using a milder acid or controlling the amount of a strong acid can help. For other hydroxy acids, maintaining a pH above 6 has been shown to prevent lactonization.[2]
-
Reagent Stoichiometry: Using a large excess of the alcohol can shift the equilibrium towards the desired intermolecular esterification product, according to Le Châtelier's principle.[3]
Q2: My reaction mixture has become viscous and difficult to work with, and my yield of the desired ester is low. What could be the cause?
A2: This issue is likely due to polyesterification , where molecules of 2-hydroxyphenylacetic acid react with each other to form polymer chains. This is another common side reaction for hydroxy acids, particularly at higher temperatures.
Troubleshooting Polyesterification:
-
Temperature Control: As with lactonization, high temperatures can promote polyesterification. Maintaining a lower reaction temperature is crucial.
-
Concentration: High concentrations of the hydroxy acid can increase the likelihood of intermolecular reactions leading to polymers. Using a more dilute solution may help to favor the reaction with the alcohol.
Q3: Are there any other potential side reactions I should be aware of?
A3: While lactonization and polyesterification are the primary concerns, other side reactions common to Fischer esterification can also occur:
-
Dehydration of the Alcohol: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a possibility, especially at higher temperatures.
-
Ether Formation: Under acidic conditions, the alcohol can also undergo self-condensation to form an ether.
To minimize these, it is important to use appropriate reaction temperatures and consider the stability of your chosen alcohol under acidic conditions.
Data Presentation: Side Product Formation
While specific quantitative data for the esterification of 2-hydroxyphenylacetic acid is not extensively available in the literature, the following table summarizes the expected trends in product distribution based on reaction conditions.
| Reaction Condition | Desired Ester Yield | Lactone Formation | Polyesterification |
| Low Temperature (e.g., Room Temp) | High | Low | Very Low |
| High Temperature (e.g., Reflux) | Lower | High | Moderate to High |
| Large Excess of Alcohol | High | Low | Low |
| Equimolar Reactants | Lower | Higher | Higher |
| Strong Acid Catalyst (High Conc.) | Variable | Potentially High | Potentially High |
| Mild Acid Catalyst | Potentially Lower Rate | Lower | Lower |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Mthis compound
This protocol is adapted from a literature procedure that reports a 92% yield of the desired methyl ester.[1]
Materials:
-
2-(Hydroxyphenyl)acetic acid (50 g)
-
Methanol (250 ml)
-
Acetyl chloride (25 ml)
-
Diethyl ether
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of hydrogen chloride in methanol by carefully adding acetyl chloride (25 ml) to methanol (250 ml).
-
Add 2-(hydroxyphenyl)acetic acid (50 g) to this solution.
-
Stir the solution at room temperature for three hours, then let it stand overnight (approximately 15 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether (250 ml).
-
Wash the ethereal solution with an aqueous sodium bicarbonate solution until effervescence ceases.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Concentrate the dried solution under reduced pressure to obtain the crude product.
-
Recrystallize the solid from an ether/petrol mixture to yield mthis compound as white, powdery crystals.[1]
Protocol 2: General Fischer Esterification with an Alcohol as Solvent
This is a general procedure that can be adapted for other simple alcohols. Using the alcohol as the solvent ensures a large excess, which favors the formation of the desired ester.
Materials:
-
2-Hydroxyphenylacetic acid
-
Alcohol (e.g., ethanol, propanol)
-
Concentrated sulfuric acid (catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-hydroxyphenylacetic acid in a large excess of the desired alcohol (e.g., 10-20 molar equivalents, or use as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3% of the moles of the carboxylic acid).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: Reaction pathways in the esterification of 2-hydroxyphenylacetic acid.
Caption: Troubleshooting workflow for common esterification side reactions.
References
Technical Support Center: HPLC Analysis of Phenolic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of phenolic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of phenolic compounds in a question-and-answer format, providing detailed solutions and logical troubleshooting workflows.
Peak Tailing
Q1: What is peak tailing and why is it a common problem when analyzing phenolic compounds?
A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] For phenolic compounds, peak tailing is a frequent problem because their polar nature makes them susceptible to strong, unwanted secondary interactions with the stationary phase, particularly with residual silanol groups on the surface of silica-based columns like C18.[2] This can lead to reduced resolution, inaccurate peak integration, and decreased analytical sensitivity.[2]
Q2: What are the primary causes of peak tailing for phenolic compounds?
A2: The most common causes include:
-
Secondary Interactions: Unwanted interactions between the phenolic analytes and active sites on the stationary phase, most often residual silanol groups on silica-based columns.[1]
-
Mobile Phase pH: An unsuitable mobile phase pH can lead to the mixed ionization states of phenolic compounds, causing peak distortion.[1][2]
-
Column Issues: Degradation or contamination of the column, or the formation of a void at the column inlet, can disrupt the packed bed and lead to tailing.[1][3]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1][2]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can cause broadening and tailing.[1][4]
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Ghost Peaks
Q1: What are ghost peaks and how can I identify them?
A1: Ghost peaks are unexpected signals in a chromatogram that do not originate from the known sample components.[5] They can appear during both sample analysis and blank runs, making them difficult to trace.[5] To identify ghost peaks, you can perform a blank injection with the mobile phase alone; if the peaks appear, they originate from the system rather than the sample.[5]
Q2: What are the common sources of ghost peaks in HPLC analysis?
A2: Common sources of ghost peaks include:
-
Mobile Phase Contamination: Impurities in solvents or reagents, or the degradation of mobile phase components.[5][6]
-
System Contamination: Carryover from previous injections, or contaminants in the injector, tubing, or detector.[6][7]
-
Column Contamination: Strongly retained compounds from previous samples eluting in subsequent runs.[6][7]
-
Sample Preparation: Contaminants introduced from solvents, glassware, or vials during sample preparation.[6][8]
Troubleshooting Workflow for Ghost Peaks:
Caption: Troubleshooting workflow for ghost peaks.
Baseline Noise and Drift
Q1: What is the difference between baseline noise and baseline drift?
A1: Baseline noise refers to rapid, random, short-term fluctuations in the baseline, while baseline drift is a gradual, long-term shift of the baseline.[9]
Q2: What causes baseline noise and drift in the analysis of phenolic compounds?
A2:
-
Baseline Noise:
-
Baseline Drift:
-
Temperature Fluctuations: Changes in ambient or column temperature.[12][13]
-
Mobile Phase Composition Variation: Incomplete mobile phase mixing or changes in composition during a gradient run.[12][14]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[10][15]
-
Troubleshooting Workflow for Baseline Issues:
Caption: Troubleshooting workflow for baseline noise and drift.
Retention Time Shifts
Q1: What causes retention times to shift during the analysis of phenolic compounds?
A1: Retention time shifts can be sudden or gradual.[16] Potential causes include:
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition.[15][17]
-
Column Temperature: Fluctuations in the column temperature.[15][13]
-
Column Degradation: Aging of the column stationary phase.[17][18]
-
pH of Mobile Phase: Small changes in pH can significantly affect the retention of ionizable phenolic compounds.[18]
Troubleshooting Workflow for Retention Time Shifts:
Caption: Troubleshooting workflow for retention time shifts.
Poor Resolution
Q1: What factors contribute to poor resolution in the separation of phenolic compounds?
A1: Poor resolution, where peaks are not well-separated, can be caused by several factors:[19]
-
Column-Related Factors: Column aging, contamination, or an inappropriate stationary phase.[20][21]
-
Mobile Phase Issues: Incorrect mobile phase composition or pH, which affects selectivity.[20][21]
-
Method Development: Suboptimal gradient program or flow rate.[19][21]
-
Peak Shape Problems: Issues like peak tailing can reduce the separation between adjacent peaks.[20]
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor resolution.
Experimental Protocols
General Protocol for HPLC Analysis of Phenolic Compounds
This protocol provides a general methodology for the analysis of phenolic compounds. Optimization is often required based on the specific analytes and sample matrix.
-
Sample Preparation:
-
For solid samples, perform an extraction using a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[22][23] Sonication can be used to improve extraction efficiency.[22]
-
Centrifuge the extract to remove particulate matter.[22]
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection.[24]
-
For complex matrices like wine, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[25]
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used.[23][26] Dimensions such as 250 mm x 4.6 mm with 5 µm particles are typical.[26]
-
Mobile Phase: A gradient elution is generally employed.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 40°C, to ensure reproducible retention times.[22][23]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used.[26] Wavelengths are chosen based on the absorbance maxima of the target phenolic compounds (e.g., 280 nm for general phenolic compounds, 320 nm for hydroxycinnamic acids, and 360 nm for flavonols).[29][30]
-
-
Example Gradient Program: An example of a gradient program is as follows (this will need to be optimized for the specific application):
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Gradually increase the percentage of Solvent B to elute more hydrophobic compounds.
-
Include a wash step with a high percentage of Solvent B to remove strongly retained compounds.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on the Retention Time of Selected Phenolic Compounds.
This table illustrates how adjusting the mobile phase pH can influence the retention of phenolic compounds. As the pH increases towards the pKa of the acidic phenolic compounds, they become more ionized and thus less retained on a reversed-phase column, leading to shorter retention times.
| Phenolic Compound | pKa | Retention Time (min) at pH 2.5 | Retention Time (min) at pH 4.5 |
| Gallic Acid | 4.4 | 8.5 | 6.2 |
| Caffeic Acid | 4.6 | 15.2 | 11.8 |
| Ferulic Acid | 4.6 | 20.1 | 16.5 |
| p-Coumaric Acid | 4.6 | 22.4 | 18.3 |
Note: These are illustrative values and actual retention times will vary depending on the specific HPLC method (column, mobile phase composition, temperature, etc.).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. hplc.eu [hplc.eu]
- 9. uhplcs.com [uhplcs.com]
- 10. phenomenex.com [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. labtech.tn [labtech.tn]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. labcompare.com [labcompare.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. mdpi.com [mdpi.com]
- 23. phcogres.com [phcogres.com]
- 24. researchgate.net [researchgate.net]
- 25. bibrepo.uca.es [bibrepo.uca.es]
- 26. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 27. akjournals.com [akjournals.com]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. ftb.com.hr [ftb.com.hr]
Technical Support Center: Purification of Crude Ethyl (2-hydroxyphenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl (2-hydroxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as 2-hydroxyphenylacetic acid and ethanol, residual acid or base catalysts, and byproducts from side reactions.[1][2] One potential byproduct is a dehydration product if the reaction is conducted at high temperatures.[3] Self-condensation products of the starting materials may also be present.[3]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃[4] |
| Molecular Weight | 180.20 g/mol [4] |
| Appearance | Pale yellow to brown oil or semi-solid[] |
| Boiling Point | 290.8±15.0 °C at 760 mmHg[6] |
| Melting Point | 36-38°C (for the para-isomer)[][6] |
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification methods for this compound are column chromatography, recrystallization (if the crude product is a solid or can be solidified), and distillation under reduced pressure. The choice of method depends on the nature of the impurities and the desired final purity.
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to check the purity of fractions.[1] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative information on the purity of the final product.[7][8]
Troubleshooting Guides
Recrystallization
Q1: My crude product "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point. To troubleshoot this:
-
Use a larger volume of solvent: This ensures the compound remains in solution at a lower temperature.
-
Cool the solution more slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath.[8] Slow cooling promotes the formation of larger, purer crystals.[9][10]
-
Try a different solvent or a solvent pair: A solvent pair, such as ethyl acetate/hexanes or toluene/heptane, can be effective.[8] Dissolve the crude product in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8]
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface to create nucleation sites for crystal growth.[1]
Q2: No crystals are forming, even after cooling the solution. What is the issue?
A2: This can happen if the solution is not sufficiently saturated or if nucleation is slow.
-
Reduce the amount of solvent: Evaporate some of the solvent to increase the concentration of the product.
-
Induce crystallization: Add a seed crystal of pure this compound if available.[1] Alternatively, scratching the flask can help initiate crystallization.[1]
-
Ensure sufficient cooling: Use an ice bath or refrigerator to lower the temperature further, as the compound may have significant solubility even at room temperature.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from using too much solvent or from premature crystallization during hot filtration.
-
Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.
-
Recover product from the mother liquor: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Column Chromatography
Q1: I am getting poor separation of my product from impurities on the column.
A1: Poor separation can be due to an inappropriate solvent system, improper column packing, or overloading the column.
-
Optimize the mobile phase: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.35 and provides good separation from impurities.[11] A common mobile phase for esters is a mixture of hexanes and ethyl acetate.[12]
-
Use a gradient elution: Start with a less polar solvent system (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 3:1 hexane:ethyl acetate) to elute compounds with different polarities at different times.[12]
-
Ensure proper column packing: Pack the column carefully to avoid air bubbles and channels, which can lead to band broadening and poor separation.[13]
-
Do not overload the column: The amount of crude material should typically be about 1-2% of the mass of the stationary phase (e.g., 1g of crude on 50g of silica gel).[12]
Q2: My product is eluting too quickly or too slowly.
A2: The elution speed is controlled by the polarity of the mobile phase.
-
Product eluting too quickly (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).
-
Product eluting too slowly (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[11]
Q3: The purified product is still colored after chromatography.
A3: If a colored impurity is co-eluting with your product, you may need to adjust the purification strategy.
-
Modify the mobile phase: Try a different solvent system that may provide better separation of the colored impurity.
-
Consider a pre-purification step: A preliminary wash or extraction might remove the colored impurity before chromatography.
-
Use a different stationary phase: If using silica gel, consider alumina or a reverse-phase column, as the different selectivities might resolve the issue.
Experimental Protocols
Protocol 1: Recrystallization from an Ethyl Acetate/Hexane Solvent Pair
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes faintly cloudy, indicating it is saturated.
-
Re-dissolution: Add a few more drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 10:1 hexane:ethyl acetate).[12] Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to the top to protect the silica bed.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel by evaporating the solvent.[13] Carefully add the dried, silica-adsorbed sample to the top of the column.
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to push the solvent through the column.[11] Begin elution with a low polarity solvent mixture (e.g., 10:1 hexane:ethyl acetate) and collect fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 5:1, then 3:1 hexane:ethyl acetate) to elute the desired product.[12]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (230-400 mesh)[12] |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient)[12] |
| Silica Gel Mass | ~50 g per 1.0 g of crude sample[12] |
| Initial Eluent | 10:1 Hexane:Ethyl Acetate[12] |
| Final Eluent | 3:1 Hexane:Ethyl Acetate[12] |
| Purity (Post-Column) | >98% (by HPLC)[12] |
Visualized Workflows
Caption: Workflow for purification by recrystallization.
Caption: Workflow for flash column chromatography.
Caption: Troubleshooting decision logic for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate (EVT-1178941) | 102654-39-7 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(2-Hydroxyphenyl)acetic acid ethyl ester | C10H12O3 | CID 521075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(4-hydroxyphenyl)acetate | CAS#:17138-28-2 | Chemsrc [chemsrc.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
Degradation pathways of Ethyl (2-hydroxyphenyl)acetate under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl (2-hydroxyphenyl)acetate. The information is designed to assist in understanding and investigating its degradation pathways under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: Based on the structure of this compound, which contains an ethyl ester and a hydroxyphenyl group, the primary degradation pathways under stress conditions are expected to be hydrolysis, oxidation, and photolysis. Thermal degradation is also possible at elevated temperatures.
-
Hydrolysis (Acidic and Alkaline): The ester linkage is susceptible to hydrolysis, which would yield (2-hydroxyphenyl)acetic acid and ethanol. This reaction is catalyzed by both acids and bases.[1][2][3][4]
-
Oxidation: The primary sites for oxidation are the ethyl group of the ester and the phenolic ring. Oxidation of the ethyl group can lead to the formation of acetic acid and acetoxyacetaldehyde.[5] The phenolic ring can be oxidized to form quinone-type structures.
-
Photolysis: Phenolic compounds are known to be susceptible to photodegradation.[6][7][8][9][10] Under UV light, the hydroxyphenyl ring can degrade into intermediates such as catechol, hydroquinone, and p-benzoquinone.[6][9]
-
Thermal Degradation: At high temperatures, the molecule can undergo complex degradation. The phenylacetic acid core may decompose to produce carbon dioxide, carbon monoxide, and other fragments.[11][12]
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are typically performed under the following conditions to cover a range of potential environmental and processing stresses.[13][14][15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C). |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH or KOH at room temperature. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. |
| Thermal Degradation | Solid drug substance exposed to dry heat (e.g., 80°C) for a specified duration. |
| Photolytic Degradation | Exposure of the drug substance in solid or solution form to UV and visible light (e.g., ICH option 1 or 2). |
Q3: How can I monitor the degradation of this compound and identify its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound and separating its degradation products.[18][19][20][21][22][23] The method should be validated to ensure it can separate the parent drug from all potential degradation products.[21][22] Identification of degradation products typically involves techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very little degradation observed under stress conditions. | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). The molecule is inherently stable under the applied conditions. | Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature for thermal and hydrolytic studies. Extend the duration of the stress exposure. |
| Complete degradation of the parent drug. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial (5-20%) degradation to observe the primary degradation products.[15] |
| Appearance of unexpected peaks in the chromatogram. | Impurities in the starting material. Interaction with excipients (if in a formulation). Secondary degradation products formed under harsh stress. | Analyze a blank (placebo) and an unstressed sample to identify pre-existing impurities. If secondary degradation is suspected, use milder stress conditions to favor the formation of primary degradants. |
| Poor separation of the parent drug and degradation products. | The HPLC method is not stability-indicating. | Optimize the HPLC method by changing the mobile phase composition, pH, column type, or gradient profile to achieve adequate resolution between all peaks. |
| Difficulty in identifying degradation products. | Low concentration of the degradant. Co-elution of multiple degradants. Lack of appropriate reference standards. | Use a more sensitive detector (e.g., mass spectrometer). Further optimize the HPLC method for better separation. Employ preparative HPLC to isolate the degradants for structural elucidation by NMR. |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a known quantity of the solid drug substance in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a common starting point.[19][23]
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
References
- 1. personal.colby.edu [personal.colby.edu]
- 2. uv.es [uv.es]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. sfu.ca [sfu.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. scispace.com [scispace.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. rjptonline.org [rjptonline.org]
- 18. japsonline.com [japsonline.com]
- 19. This compound | SIELC Technologies [sielc.com]
- 20. ijtsrd.com [ijtsrd.com]
- 21. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Phenol Derivatives
Welcome to the technical support center for the acylation of substituted phenols. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts acylation of a substituted phenol is resulting in a very low yield or failing completely. What are the common causes?
A1: Low yields in the direct Friedel-Crafts acylation of phenols are a common issue stemming from two primary problems:
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions. The reaction can occur on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[1] O-acylation is often the kinetically favored pathway, consuming the starting material without producing the target C-acylated product.[1]
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This forms a complex that not only deactivates the catalyst but also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[1][2]
Q2: How can I favor the desired C-acylation over O-acylation?
A2: To favor C-acylation, the reaction conditions must be shifted from kinetic to thermodynamic control. This is typically achieved by performing a Fries Rearrangement . The Friedel-Crafts acylation of phenols is often a two-stage process: the formation of the phenolic ester (O-acylation), followed by the Lewis acid-catalyzed rearrangement to the hydroxyaryl ketone (C-acylation).[3][4] Using an excess of the Lewis acid catalyst and higher temperatures promotes the rearrangement of the initially formed O-acylated ester to the more stable C-acylated product.[5]
Q3: What is the Fries Rearrangement, and how does it improve the yield of hydroxyaryl ketones?
A3: The Fries Rearrangement is a reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid or strong Brønsted acid catalyst.[6][7] It is the most effective method for achieving C-acylation of phenols because it circumvents the issues of direct acylation. The process involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[7][8] This reaction is of significant industrial importance for synthesizing hydroxyaryl ketones, which are crucial intermediates for various pharmaceuticals.[6][9]
Q4: How can I control the regioselectivity (ortho vs. para substitution) of the Fries Rearrangement?
A4: The ratio of ortho to para products can be controlled by adjusting the reaction conditions:
-
Temperature: Low reaction temperatures (e.g., <60°C) favor the formation of the para product (kinetic control).[7][8] High temperatures (e.g., >160°C) favor the formation of the ortho product (thermodynamic control), likely due to the formation of a stable bidentate complex with the Lewis acid catalyst.[6][8][10]
-
Solvent Polarity: The use of non-polar solvents tends to favor the ortho product, while increasing solvent polarity increases the proportion of the para product.[6][9]
Q5: My substrate is heavily substituted or contains deactivating groups. What are the limitations?
A5: The Fries Rearrangement has limitations. The reaction conditions can be harsh, requiring stable acyl components.[7] Yields tend to decrease significantly if the aromatic ring or the acyl group is heavily substituted due to steric hindrance.[6][7] Furthermore, the presence of strong deactivating, meta-directing groups on the aromatic ring will adversely affect the reaction yield, as is typical for electrophilic aromatic substitutions.[6][7]
Q6: Are there alternative methods for acylating highly activated or polyhydroxylated phenols?
A6: Yes. For electron-rich substrates like polyhydroxy- or polyalkoxyphenols where standard Friedel-Crafts conditions are challenging, the Houben-Hoesch reaction is a valuable alternative.[1][11] Another strategy involves protecting the hydroxyl group as a silyl ether. The silylated phenol can then undergo Friedel-Crafts acylation, and the silyl group is subsequently removed during the aqueous workup, yielding the C-acylated phenol directly.[12]
Data Presentation: Catalyst Performance in Fries Rearrangement
The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of the Fries Rearrangement.
Table 1: Effect of Temperature on Fries Rearrangement of 2-Fluorophenyl Acetate with AlCl₃
| Temperature (°C) | Total Yield (%) | ortho:para Ratio |
| 40 | 45 | 1.0 : 2.13 |
| 60 | 65 | 1.0 : 1.85 |
| 80 | 80 | 1.0 : 1.54 |
| 100 | 88 | 2.84 : 1.0 |
| 120 | 92 | 3.03 : 1.0 |
| 150 | 75 | 1.95 : 1.0 |
| 170 | 62 | 1.72 : 1.0 |
Data sourced from BenchChem.[13]
Table 2: Influence of Trifluoromethanesulfonic Acid (TfOH) Catalyst Concentration
| Phenol Type | Catalyst/Solvent | Predominant Product | Reported Yield |
| Phenol & Derivatives | 1% TfOH in CH₃CN | O-Acylated (Ester) | >90% (up to 99%) |
| Phenol, o/p-Substituted | Neat TfOH | C-Acylated (Ketone) | >90% |
| m-Substituted Phenol | Neat TfOH | C-Acylated (Ketone) | 40-50% |
| Phenol Esters (o/p-Subst.) | Neat TfOH | C-Acylated (Ketone) | >90% |
| Phenol Esters (m-Subst.) | Neat TfOH | C-Acylated (Ketone) | 30-60% |
Data suggests high concentrations of a strong Brønsted acid favor C-acylation, while low concentrations favor O-acylation.[1][2][5]
Visualized Workflows and Mechanisms
Troubleshooting Low Yield in Phenol Acylation
Caption: Troubleshooting workflow for low-yield phenol acylation.
Simplified Mechanism of the Fries Rearrangement
Caption: Key steps of the Lewis acid-catalyzed Fries Rearrangement.
Controlling Regioselectivity in the Fries Rearrangement
Caption: Influence of conditions on ortho/para selectivity.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Hydroxyaryl Ketones via Fries Rearrangement
This protocol is a general procedure and may require optimization for specific substrates.
Part A: O-Acylation (Formation of Phenyl Ester)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).
-
Reagent Addition: Cool the solution in an ice bath (0-5°C). Slowly add the acyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If not using a basic solvent like pyridine, add a base such as triethylamine (1.2 eq.) to neutralize the HCl byproduct.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting phenol is consumed.[1]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester. This product can be purified by recrystallization or chromatography if necessary, or used directly in the next step.[1]
Part B: Fries Rearrangement (Formation of Hydroxyaryl Ketone)
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).[1]
-
Solvent: Add a suitable anhydrous solvent. For high temperatures to favor the ortho product, nitrobenzene is a classic choice. For lower temperatures to favor the para product, solvents like 1,2-dichloroethane or carbon disulfide can be used. Stir to create a slurry.[1]
-
Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of the phenyl ester (1.0 eq.) from Part A, dissolved in the same anhydrous solvent.[1]
-
Reaction: Stir the reaction at the chosen temperature. Maintain a low temperature (<25°C) for the para-product or heat the mixture (>60°C) for the ortho-product.[1] Monitor the progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.[1]
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting mixture of ortho- and para-isomers can be separated by column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Alternative Reactions to Friedel-crafts Acylation on Highly Activ...: Ingenta Connect [ingentaconnect.com]
- 12. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Hydroxyphenylacetic Acid Esters
Welcome to the technical support center for the synthesis of hydroxyphenylacetic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of hydroxyphenylacetic acid esters using various methods.
Fischer Esterification
Question 1: Why is the yield of my Fischer esterification of hydroxyphenylacetic acid consistently low?
Answer:
Low yields in the Fischer esterification of hydroxyphenylacetic acid are often due to the reversible nature of the reaction and potential side reactions involving the phenolic hydroxyl group. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Extend the reaction time or increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]
-
-
Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1]
-
Solution: Use a large excess of the alcohol, which can also serve as the solvent, to drive the equilibrium towards the product.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.
-
-
Insufficient Catalyst: The concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be too low to effectively protonate the carboxylic acid.[1]
-
Solution: Increase the catalyst loading. Typically, a catalytic amount is sufficient, but optimization may be required.
-
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.
-
Side Reactions: The unprotected phenolic hydroxyl group can undergo side reactions, such as etherification or polymerization, under acidic conditions.
-
Solution: Consider protecting the phenolic hydroxyl group prior to esterification. Common protecting groups for phenols include benzyl ethers or silyl ethers.
-
Question 2: I am observing the formation of a dark-colored, tar-like substance in my Fischer esterification reaction. What is it and how can I prevent it?
Answer:
The formation of dark, insoluble materials often indicates polymerization or degradation of the starting material or product, which is a common issue when dealing with phenolic compounds under acidic conditions.
-
Potential Cause: The acidic catalyst and heat can promote polymerization of the hydroxyphenylacetic acid. The phenolic ring is activated towards electrophilic substitution, which can be initiated by carbocations formed under acidic conditions.
-
Solutions:
-
Use Milder Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.
-
Protect the Phenolic Hydroxyl Group: Protecting the phenolic -OH group can deactivate the ring towards polymerization and other side reactions.
-
Use Alternative Catalysts: Consider using milder acid catalysts, such as Lewis acids (e.g., scandium(III) triflate), which can sometimes offer better selectivity and milder reaction conditions.[2]
-
DCC Coupling
Question 1: My DCC coupling reaction to form a hydroxyphenylacetic acid ester has a low yield, and I see a significant amount of a white precipitate. What is happening?
Answer:
Low yields in DCC (dicyclohexylcarbodiimide) coupling reactions are often associated with the formation of byproducts. The white precipitate is likely dicyclohexylurea (DCU), the main byproduct of the reaction.
-
Formation of N-acylurea: A common side reaction is the rearrangement of the activated O-acylisourea intermediate to a more stable, unreactive N-acylurea.[3]
-
Solution: Add a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts (typically 5 mol%). DMAP intercepts the O-acylisourea to form a highly reactive acylpyridinium salt, which then reacts with the alcohol to form the ester.[3]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure all reagents are anhydrous, as water can react with the activated intermediate. Run the reaction at room temperature or slightly below (0 °C) and allow sufficient reaction time.
-
-
Steric Hindrance: If either the hydroxyphenylacetic acid or the alcohol is sterically hindered, the reaction rate can be significantly reduced.
-
Solution: Increase the reaction time and consider using a less hindered coupling agent if possible.
-
Question 2: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my reaction mixture?
Answer:
DCU is notoriously difficult to remove due to its low solubility in many common organic solvents. Here are several effective strategies:
-
Filtration: Since DCU is often insoluble in the reaction solvent (like dichloromethane or tetrahydrofuran), a significant portion can be removed by simple filtration of the reaction mixture.[4]
-
Crystallization: If the desired ester is a solid, recrystallization can be an effective purification method. If the ester is an oil, you can sometimes precipitate the DCU by concentrating the reaction mixture and redissolving the residue in a solvent in which the DCU has very low solubility, such as diethyl ether or acetonitrile, followed by filtration.[4]
-
Solvent Choice: Running the reaction in a solvent where DCU is particularly insoluble, like acetonitrile, can facilitate its removal by filtration.[4]
-
Acidic Wash: If your product is stable to acid, washing the organic layer with a dilute acid solution (e.g., 6 M HCl) can help remove residual DCU and other basic impurities.[4]
-
Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5][6]
Transesterification
Question 1: My transesterification reaction of a hydroxyphenylacetic acid ester is very slow and gives a low yield. How can I improve it?
Answer:
The efficiency of transesterification depends on driving the equilibrium towards the desired product.
-
Equilibrium: Transesterification is a reversible reaction.
-
Solution: Use a large excess of the reactant alcohol. This is often the most practical way to shift the equilibrium. If the product alcohol has a lower boiling point, it can be removed by distillation to drive the reaction forward.
-
-
Catalyst: The choice and amount of catalyst are crucial.
-
Solution for Acid-Catalyzed Transesterification: Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Ensure the reaction is run under anhydrous conditions.
-
Solution for Base-Catalyzed Transesterification: Use a strong base catalyst like sodium methoxide or sodium ethoxide. The base should correspond to the alcohol being used as a reactant to avoid product mixtures. The presence of water will hydrolyze the ester, so strictly anhydrous conditions are necessary.
-
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Heat the reaction mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol and solvent used.
-
Data Presentation
Table 1: Optimization of Fischer Esterification of Hydroxyphenylacetic Acids [7][8]
| Hydroxyphenylacetic Acid | Diol | Molar Ratio (Acid:Diol) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxyphenylacetic acid | 1,2-Ethanediol | 1:30 | 90 | 2 | 85 |
| 4-Hydroxyphenylacetic acid | 1,4-Butanediol | 1:30 | 90 | 2 | 90 |
| 4-Hydroxyphenylacetic acid | 1,6-Hexanediol | 1:30 | 90 | 2 | 88 |
| 3,4-Dihydroxyphenylacetic acid | 1,2-Ethanediol | 1:30 | 90 | 0.5 | 80 |
| 3,4-Dihydroxyphenylacetic acid | 1,4-Butanediol | 1:30 | 90 | 0.5 | 82 |
| 4-Hydroxy-3-methoxyphenylacetic acid | 1,4-Butanediol | 1:30 | 90 | 5 | 75 |
Table 2: Comparison of Synthesis Methods for Hydroxyphenylacetic Acid Esters
| Method | Typical Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Hydroxyphenylacetic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux, excess alcohol | Inexpensive reagents, simple procedure.[2] | Reversible reaction, may require harsh conditions, potential for side reactions on the phenol group.[2][9] |
| DCC Coupling | Hydroxyphenylacetic acid, alcohol, DCC, DMAP (catalyst) | Room temperature or 0 °C, anhydrous solvent (e.g., CH₂Cl₂) | Mild reaction conditions, suitable for acid-sensitive substrates.[3] | Formation of DCU byproduct which can be difficult to remove, DCC is an allergen.[4] |
| Transesterification | Hydroxyphenylacetic acid ester, alcohol, acid or base catalyst | Reflux, excess alcohol | Can be used to convert one ester to another. | Reversible reaction, requires anhydrous conditions. |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Hydroxyphenylacetic Acid with Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetic acid (1 equivalent).
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 20 equivalents), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. A typical reaction time is 2-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: DCC/DMAP Coupling of 4-Hydroxyphenylacetic Acid with Benzyl Alcohol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenylacetic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.
Mandatory Visualization
Caption: General experimental workflows for Fischer esterification and DCC coupling.
Caption: Troubleshooting flowchart for low yield in Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the phenolic hydroxyl group when synthesizing hydroxyphenylacetic acid esters?
A1: It is highly recommended, especially under harsh reaction conditions. The phenolic hydroxyl group is weakly acidic and can be nucleophilic, leading to side reactions such as O-alkylation (ether formation) or acting as a site for other undesired reactions, particularly in strong acid or base.[9] Protecting groups like benzyl or silyl ethers can prevent these side reactions and improve the overall yield and purity of the desired ester.
Q2: What is the best method for purifying hydroxyphenylacetic acid esters?
A2: The best purification method depends on the physical properties of the ester and the impurities present.
-
Column Chromatography: This is a very general and effective method for separating the desired ester from unreacted starting materials, byproducts like DCU, and any side products. Silica gel is commonly used as the stationary phase.[7]
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain very pure material.[10]
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove acid or base catalysts, water-soluble byproducts, and unreacted starting materials. Washing with a sodium bicarbonate solution is effective for removing acidic components.[1]
Q3: Can I use transesterification to synthesize a variety of hydroxyphenylacetic acid esters?
A3: Yes, transesterification is a viable method. If you have one hydroxyphenylacetic acid ester (e.g., the methyl ester), you can convert it to another ester (e.g., the butyl ester) by reacting it with an excess of the corresponding alcohol (in this case, butanol) in the presence of an acid or base catalyst.
Q4: I am having trouble with emulsion formation during the aqueous work-up. What should I do?
A4: Emulsions can be problematic, especially with phenolic compounds. Here are some tips to break them:
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.
-
Filtration: Sometimes, filtering the mixture through a pad of Celite can help break up the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to the separation of the layers.
Q5: What is the difference between Fischer esterification and Steglich esterification for this synthesis?
A5: The main difference lies in the reaction conditions and the types of substrates for which they are best suited.
-
Fischer Esterification: Uses a strong acid catalyst and typically requires heating. It is a good choice for simple, robust substrates where harsh conditions are not a concern.[2]
-
Steglich Esterification: Uses DCC and a catalytic amount of DMAP at room temperature. It is a much milder method and is ideal for substrates that are sensitive to acid or high temperatures.[11] For hydroxyphenylacetic acids, where the phenol group can be sensitive, Steglich esterification can be a better choice to avoid side reactions, although it involves the use of more expensive reagents and the challenge of removing the DCU byproduct.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Workup [chem.rochester.edu]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. differencebetween.com [differencebetween.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ethyl (2-hydroxyphenyl)acetate and Methyl (2-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (2-hydroxyphenyl)acetate and mthis compound, two closely related ester derivatives of 2-hydroxyphenylacetic acid, have garnered interest within the scientific community for their potential biological activities. As phenolic compounds, they are anticipated to possess antioxidant, antibacterial, and anti-inflammatory properties. This guide provides a comparative overview of their known biological activities, supported by available experimental data and detailed methodologies to assist researchers in their investigations.
Physicochemical Properties
The seemingly minor difference in the ester group—ethyl versus methyl—can influence the physicochemical properties of these molecules, which in turn may affect their biological efficacy. Generally, the ethyl ester will have a slightly higher molecular weight and potentially greater lipophilicity compared to the methyl ester, which could impact cell membrane permeability and interaction with biological targets.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃ |
| Molecular Weight | 180.20 g/mol | 166.17 g/mol |
| Appearance | Not specified in literature | White powdery crystal |
| Solubility | Not specified in literature | Insoluble in water |
Comparative Biological Activities
Direct comparative studies detailing the biological activities of this compound and mthis compound are limited in the currently available scientific literature. However, individual studies and reports on extracts containing these compounds provide insights into their potential therapeutic applications.
Anti-inflammatory Activity
Both compounds have been identified in extracts exhibiting anti-inflammatory properties.
An ethanol extract of Carica papaya leaves, which was found to contain this compound, demonstrated significant anti-inflammatory activity by inhibiting protein denaturation, stabilizing cell membranes, and inhibiting proteinase activity. The extract showed an IC₅₀ value of 180.70±2.25 µg/ml for the inhibition of protein denaturation[1].
Mthis compound was identified as a bioactive compound in an extract of the Yunzhi mushroom (Coriolopsis aspera). This extract exhibited anti-inflammatory effects by inhibiting nitric oxide (NO) production in RAW 264.7 macrophage cells[2][3]. The overproduction of NO is a key feature of chronic inflammation. While a specific IC₅₀ for the pure methyl ester was not provided, the study highlights its contribution to the overall anti-inflammatory profile of the extract.
Signaling Pathway: Inhibition of Nitric Oxide Production in Macrophages
The anti-inflammatory activity of these compounds is likely linked to the modulation of inflammatory pathways. One key mechanism is the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of nitric oxide during inflammation.
Caption: Proposed mechanism of anti-inflammatory action.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of both ethyl and mthis compound is the key functional group responsible for this activity. An extract containing mthis compound was noted to have stronger antioxidant activity than another crude extract, as determined by the DPPH radical scavenging assay[2]. Quantitative data for the pure compounds is not yet available in the literature.
Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.
Caption: Workflow for DPPH antioxidant assay.
Antibacterial Activity
Experimental Protocols
Synthesis of Mthis compound
A general method for the synthesis of mthis compound involves the esterification of 2-hydroxyphenylacetic acid. While a specific protocol for this compound is not detailed, a similar esterification process using ethanol would be applicable.
Protocol for Mthis compound Synthesis:
-
Dissolve 2-hydroxyphenylacetic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or by passing hydrogen chloride gas).
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure.
-
The residue is then purified, typically by recrystallization or column chromatography, to yield the final product.
Nitric Oxide Synthase Inhibition Assay in RAW 264.7 Macrophages
This assay is used to determine the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (ethyl or mthis compound) for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the compound-treated groups to the LPS-stimulated control group. The IC₅₀ value is then determined.
Conclusion
Both this compound and mthis compound show promise as biologically active molecules, particularly in the realm of anti-inflammatory research. The available data, primarily from studies on extracts, suggests that these compounds contribute to antioxidant and anti-inflammatory effects. However, a significant gap exists in the literature regarding direct comparative studies and quantitative data (IC₅₀ and MIC values) for the pure compounds.
Future research should focus on the synthesis and purification of these esters to enable a thorough and direct comparison of their biological activities. Such studies would provide valuable data for structure-activity relationship analyses and could guide the development of more potent derivatives for therapeutic applications. The provided experimental protocols offer a foundation for researchers to undertake these much-needed investigations.
References
A Comparative Guide to the Antifungal Efficacy of Ethyl (2-hydroxyphenyl)acetate and Commercial Fungicides
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative framework for evaluating the antifungal efficacy of novel compounds, using Ethyl (2-hydroxyphenyl)acetate as a case study, against established commercial fungicides. Due to a lack of publicly available data on the antifungal properties of this compound, this document serves as a methodological guide. It details the requisite experimental protocols for determining antifungal activity and presents a comparative analysis of prominent commercial fungicides, offering a blueprint for future research and development in this area.
Introduction: The Need for Novel Antifungal Agents
The rise of fungal infections, coupled with the growing concern of resistance to existing antifungal agents, underscores the urgent need for the discovery and development of new, effective fungicides. Phenolic compounds and their derivatives have garnered significant interest for their potential biological activities. This guide focuses on this compound, a phenolic ester, as a representative novel compound for antifungal screening.
Important Note: As of the publication of this guide, no specific experimental data on the antifungal efficacy of this compound was found in the public domain. Therefore, this document outlines the established methodologies and provides a comparative baseline using existing commercial fungicides to guide researchers in the evaluation of this and other novel compounds.
Profiles of Commercial Fungicides
A thorough evaluation of a novel antifungal agent requires comparison against current standards in both agricultural and clinical settings. The following is a summary of the mechanisms of action for selected commercial fungicides.
Agricultural Fungicides
-
Azoxystrobin: A broad-spectrum, systemic fungicide belonging to the strobilurin class. Its mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which halts ATP production in fungal cells.[1][2][3] This disruption of energy synthesis prevents spore germination and mycelial growth.[4] Azoxystrobin is effective against all four major groups of fungal pathogens.[5]
-
Propiconazole: A systemic fungicide from the triazole class, also known as a demethylation inhibitor (DMI).[6][7] It works by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][8] The disruption of ergosterol production leads to a collapse of the fungal cell wall and inhibition of hyphal growth.[9]
Clinical Antifungal Drugs
-
Amphotericin B: A polyene antifungal agent that binds to ergosterol in the fungal cell membrane, creating pores that lead to the leakage of intracellular components and ultimately, cell death.[10][11] It is a broad-spectrum fungicide used for serious systemic fungal infections.[2]
-
Fluconazole: A triazole antifungal that, similar to propiconazole, inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[10][12] This blockage disrupts ergosterol synthesis, leading to increased membrane permeability and the inhibition of fungal growth.[12][13]
Experimental Protocols for Antifungal Susceptibility Testing
To ensure reproducibility and comparability of results, standardized methods for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[14][15]
Broth Microdilution Method
This is a common method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[15]
Objective: To determine the MIC of a test compound against a panel of fungal isolates.
Materials:
-
Test compound (e.g., this compound) and reference fungicides.
-
96-well microtiter plates.
-
Standardized fungal inoculum (e.g., 0.5 to 2.5 x 10^5 CFU/mL for yeasts).
-
Culture medium (e.g., RPMI-1640).
-
Spectrophotometer or visual reading equipment.
Procedure:
-
Preparation of Antifungal Solutions: Prepare serial two-fold dilutions of the test and reference compounds in the microtiter plates.
-
Inoculum Preparation: Culture the fungal isolates and prepare a standardized inoculum suspension according to CLSI or EUCAST guidelines (e.g., CLSI M27 for yeasts, M38 for molds).[1][6]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined by visual inspection or spectrophotometric reading as the lowest concentration that causes a significant reduction in growth (e.g., ≥50% for azoles against yeasts) compared to the positive control.[16]
Disk Diffusion Method
This method provides a qualitative assessment of antifungal activity and is often used for its simplicity and cost-effectiveness.[17]
Objective: To determine the susceptibility of fungal isolates to a test compound by measuring the zone of growth inhibition.
Materials:
-
Agar plates (e.g., Mueller-Hinton agar).
-
Sterile paper disks impregnated with the test compound.
-
Standardized fungal inoculum.
Procedure:
-
Inoculation: A standardized fungal suspension is swabbed evenly across the surface of the agar plate.
-
Disk Application: Paper disks containing known concentrations of the antifungal agents are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone correlates with the susceptibility of the fungus to the compound.
Comparative Data Presentation
The following table illustrates how the antifungal efficacy data for this compound, once obtained, could be presented in comparison to commercial fungicides. The values for the commercial fungicides are representative MIC ranges found in the literature and are intended for illustrative purposes.
| Antifungal Agent | Mechanism of Action | Candida albicans (MIC Range, µg/mL) | Aspergillus fumigatus (MIC Range, µg/mL) | Fusarium oxysporum (MIC Range, µg/mL) | Botrytis cinerea (MIC Range, µg/mL) |
| This compound | To be determined | Data not available | Data not available | Data not available | Data not available |
| Fluconazole (Clinical) | Ergosterol biosynthesis inhibitor | 0.25 - 4[18] | Generally resistant | >64[10][19] | 16 - >64 |
| Amphotericin B (Clinical) | Membrane disruption | 0.125 - 1[2] | 0.5 - 2[2][20] | 1 - 4[5][10] | 0.5 - 2 |
| Azoxystrobin (Agricultural) | Respiration inhibitor | Not commonly tested | 0.1 - 1 | 35.089 (EC50)[21][22] | >100 (resistance common)[17] |
| Propiconazole (Agricultural) | Ergosterol biosynthesis inhibitor | Not commonly tested | 0.25 - 2 | 0.5 - 8[9][14] | 0.31 (EC50)[23] |
Note: MIC values can vary significantly based on the specific isolate and testing methodology.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological mechanisms.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion and Future Directions
While the antifungal potential of this compound remains to be elucidated, this guide provides a comprehensive framework for its evaluation. By employing standardized methodologies such as those outlined by CLSI and EUCAST, researchers can generate robust and comparable data. Future studies should focus on performing in vitro susceptibility testing of this compound against a broad panel of clinically and agriculturally relevant fungi. Subsequent investigations could explore its mechanism of action, potential for synergistic effects with existing fungicides, and in vivo efficacy. The systematic approach detailed herein will be instrumental in determining the potential of this and other novel compounds as next-generation antifungal agents.
References
- 1. intertekinform.com [intertekinform.com]
- 2. Amphotericin B - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. njccwei.com [njccwei.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 10. Response of Fusarium oxysporum soil isolate to amphotericin B and fluconazole at the proteomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is Azoxystrobin effective against botrytis cinerea? - Blog [rayfull.net]
- 12. Fungicide resistance characterized across seven modes of action in Botrytis cinerea isolated from Australian vineyards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brcast.org.br [brcast.org.br]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. botanyjournals.com [botanyjournals.com]
- 17. revista-agroproductividad.org [revista-agroproductividad.org]
- 18. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytological evaluation of the effect of azoxystrobin and alternative oxidase inhibitors in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 22. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic activities of five botryticides against Botrytis cinerea examined using the Biolog FF MicroPlate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Ethyl (2-hydroxyphenyl)acetate and Ethyl (4-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of two isomeric compounds: Ethyl (2-hydroxyphenyl)acetate and Ethyl (4-hydroxyphenyl)acetate. While research has identified specific activities for the para-substituted isomer, Ethyl (4-hydroxyphenyl)acetate, data on the ortho-substituted counterpart remains limited. This document summarizes the available experimental data, provides detailed protocols for key biological assays, and visualizes relevant pathways to facilitate further research and drug development efforts.
Chemical Structures
| Compound | Structure |
| This compound | |
| Ethyl (4-hydroxyphenyl)acetate |
Comparative Analysis of Biological Activities
Quantitative Biological Data
The following table summarizes the known quantitative data for Ethyl (4-hydroxyphenyl)acetate. No quantitative biological data for this compound has been identified in the reviewed literature.
| Biological Target | Compound | Activity | IC₅₀ Value | Reference |
| Monoamine Oxidase A (MAO-A) | Ethyl (4-hydroxyphenyl)acetate | Selective Inhibition | 120 µM | [] |
Potential Therapeutic Relevance
The selective inhibition of MAO-A by Ethyl (4-hydroxyphenyl)acetate suggests its potential as a lead compound for the development of therapeutics for neurological disorders such as depression and anxiety. Monoamine oxidase inhibitors are a class of drugs that increase the levels of key neurotransmitters in the brain.[2]
While no specific biological activities have been reported for this compound, its structural similarity to other biologically active phenolic compounds suggests it may possess antioxidant or anti-inflammatory properties. Further investigation is warranted to elucidate its potential therapeutic applications.
Experimental Protocols
To facilitate further research and a direct comparison of these two isomers, detailed protocols for relevant in vitro assays are provided below.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of a test compound against the MAO-A enzyme.[3][4][5]
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO-A. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a fluorescent product, which is quantified. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO-A.[3]
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-A Substrate (e.g., p-Tyramine)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Inhibitor Control (e.g., Clorgyline)
-
Test compounds (this compound and Ethyl (4-hydroxyphenyl)acetate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare working solutions of the MAO-A enzyme, substrate, fluorogenic probe, and HRP in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a positive control (inhibitor control), a negative control (enzyme activity without inhibitor), and a blank (no enzyme).
-
Add the MAO-A enzyme solution to all wells except the blank.
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution containing the fluorogenic probe and HRP to all wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set duration.
-
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the negative control.
-
The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
MAO-A Inhibition Assay Workflow
Caption: Workflow for the fluorometric monoamine oxidase A (MAO-A) inhibition assay.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the free radical scavenging capacity of a compound.[6][7][8][9]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound and Ethyl (4-hydroxyphenyl)acetate) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or control solution.
-
Add a specific volume of the DPPH solution to each well/cuvette and mix well.
-
Incubate the plate/cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
DPPH Radical Scavenging Assay Workflow
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[10][11][12]
Principle: The assay determines the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). The peroxidase component of the enzyme then reduces PGH₂. This activity can be monitored using a colorimetric or fluorometric probe that changes its optical properties upon reaction with the products of the peroxidase activity. A decrease in the signal indicates inhibition of COX activity.[12]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl buffer)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric or fluorometric probe
-
Test compounds (this compound and Ethyl (4-hydroxyphenyl)acetate) dissolved in a suitable solvent
-
Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction buffer containing the probe and heme.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for positive and negative controls.
-
Add the COX-1 or COX-2 enzyme to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the change in absorbance or fluorescence over time.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the negative control.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the test compound concentration.
COX Inhibition Assay Signaling Pathway
Caption: Simplified signaling pathway of COX-mediated inflammation and its inhibition.
Conclusion
The available evidence indicates that Ethyl (4-hydroxyphenyl)acetate is a selective inhibitor of MAO-A, suggesting its potential for development in the field of neuropharmacology. The biological activities of its isomer, this compound, remain to be elucidated. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies on the antioxidant, anti-inflammatory, and MAO-inhibitory properties of these two compounds. Such studies are essential to fully understand their structure-activity relationships and to unlock their therapeutic potential.
References
- 2. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.7. DPPH Assay for Evaluating the In Vitro Radical Scavenging Activity [bio-protocol.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
Phenylacetic Acid Esters as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phenylacetic acid esters as inhibitors of key enzymes implicated in various physiological and pathological processes. The focus is on their activity against pancreatic lipase, acetylcholinesterase (AChE), and carbonic anhydrase (CA), enzymes of significant interest in drug development for obesity, neurodegenerative diseases, and various other disorders, respectively. This document summarizes available quantitative data, details experimental protocols for enzyme inhibition assays, and visualizes relevant biological pathways.
Comparative Inhibitory Activity of Phenylacetic Acid Derivatives
While extensive comparative data specifically for a broad range of simple phenylacetic acid esters is limited in the current literature, studies on structurally related derivatives provide valuable insights into their inhibitory potential. The following table summarizes the inhibitory activities (IC50 values) of some phenacyl esters of N-aroyl amino acids against pancreatic lipase, and N-phenylacetamide derivatives against acetylcholinesterase, which share structural similarities with phenylacetic acid esters.
| Compound Class | Derivative | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |
| Phenacyl esters of N-aroyl amino acids | N-Benzoyl-β-alanine phenacyl ester | Pancreatic Lipase | 0.036 | [Data not available] | [1] |
| Phenacyl esters of N-aroyl amino acids | N-(4-Chlorobenzoyl)-β-alanine phenacyl ester | Pancreatic Lipase | 84 | [Data not available] | [1] |
| N-phenylacetamide derivatives | 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide | Acetylcholinesterase | [Data not available] | 6.68 mM | [2] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of inhibitory studies.
Pancreatic Lipase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in the digestion of dietary fats.
Principle: The assay measures the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), by pancreatic lipase, which releases p-nitrophenol, a colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. A decrease in the rate of this reaction in the presence of a test compound indicates inhibition of the enzyme.
Materials:
-
Porcine pancreatic lipase (Type II)
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium deoxycholate
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (phenylacetic acid esters)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, a solution of pancreatic lipase, and the test compound at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pNPP substrate solution.
-
Measure the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is widely used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Principle: The method is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured at 412 nm and is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (phenylacetic acid esters)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at different concentrations.
-
Add the AChE solution to the wells and pre-incubate.
-
Start the reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
Carbonic Anhydrase (CA) Inhibition Assay
This assay is used to identify inhibitors of carbonic anhydrase, a family of enzymes that catalyze the interconversion of carbon dioxide and bicarbonate.
Principle: The assay utilizes the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored by measuring the increase in absorbance at 400-405 nm. A reduction in the rate of this reaction indicates CA inhibition.
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Acetonitrile or DMSO
-
Test compounds (phenylacetic acid esters)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in DMSO or acetonitrile.
-
In a 96-well plate, add Tris-HCl buffer and the test compound at various concentrations.
-
Add the CA enzyme solution and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Measure the absorbance at 400-405 nm in kinetic mode.
-
Determine the reaction rates and calculate the percentage of inhibition to derive the IC50 values.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and experimental design, the following diagrams illustrate key signaling pathways and a general workflow for enzyme inhibition assays.
References
Structure-Activity Relationship of Substituted Hydroxyphenylacetates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted hydroxyphenylacetates are a class of phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities. As metabolites of dietary polyphenols and intermediates in various metabolic pathways, these molecules and their synthetic derivatives present a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted hydroxyphenylacetates, focusing on their antioxidant, tyrosinase inhibitory, and cyclooxygenase inhibitory properties. The information is supported by experimental data to aid researchers in the design and development of new, more potent compounds.
Comparative Analysis of Biological Activities
The biological efficacy of substituted hydroxyphenylacetates is intricately linked to the nature, position, and number of substituents on the phenyl ring, as well as modifications to the acetate side chain. Understanding these relationships is crucial for optimizing their therapeutic potential.
Antioxidant Activity
The antioxidant capacity of hydroxyphenylacetates is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. The number and position of these hydroxyl groups are critical determinants of their radical-scavenging activity.
Key SAR Observations for Antioxidant Activity:
-
Number of Hydroxyl Groups: An increase in the number of hydroxyl groups on the phenyl ring generally leads to enhanced antioxidant activity. This is evident in the significantly lower IC50 value of 3,4-dihydroxyphenylacetic acid compared to its monohydroxylated counterparts in DPPH radical scavenging assays.
-
Position of Hydroxyl Groups: The relative position of the hydroxyl groups influences the stability of the resulting phenoxyl radical. Catechol moieties (ortho-dihydroxy substitution), as seen in 3,4-dihydroxyphenylacetic acid, are particularly effective due to the formation of a stable intramolecular hydrogen bond in the resulting radical.
-
Methoxy Substitution: The presence of an electron-donating methoxy group can also contribute to antioxidant activity, although generally to a lesser extent than a hydroxyl group. For instance, 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) exhibits moderate antioxidant activity.
-
Halogen Substitution: The introduction of halogen atoms can modulate the electronic properties of the phenyl ring and thereby influence antioxidant activity. However, comprehensive quantitative data for a series of halogenated hydroxyphenylacetates is limited, representing an area for further investigation.
-
Alkyl Substitution: Similarly, the effect of alkyl substituents on the antioxidant activity of hydroxyphenylacetates is not well-documented with quantitative data, warranting further studies to establish a clear SAR.
Table 1: Comparative Antioxidant Activity of Substituted Hydroxyphenylacetates
| Compound | Substituents | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Cation Scavenging Activity (TEAC, µM Trolox Equivalents) |
| 2-Hydroxyphenylacetic acid | 2-OH | >1000 | Low |
| 4-Hydroxyphenylacetic acid | 4-OH | >1000 | ~500 |
| 3,4-Dihydroxyphenylacetic acid | 3,4-diOH | 15.3 | High |
| 4-Hydroxy-3-methoxyphenylacetic acid | 4-OH, 3-OCH3 | 45.2 | Moderate |
Note: Data is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Certain hydroxyphenylacetates have demonstrated the ability to inhibit this enzyme.
Key SAR Observations for Tyrosinase Inhibitory Activity:
-
Hydroxylation Pattern: The presence of a catechol-like structure, as in 3,4-dihydroxyphenylacetic acid, is often associated with tyrosinase inhibitory activity. These compounds can act as competitive inhibitors by mimicking the natural substrate, L-DOPA.
-
Other Substitutions: The influence of other substituents, such as halogens, alkyl groups, or methoxy groups, on the tyrosinase inhibitory potential of hydroxyphenylacetates is an area that requires more systematic investigation to establish clear SAR principles.
Cyclooxygenase (COX) Inhibitory Activity
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade through their role in prostaglandin synthesis. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are substituted acetic acid derivatives, exert their effects by inhibiting COX-1 and/or COX-2. The phenylacetic acid scaffold is a key feature of some NSAIDs like diclofenac.
Key SAR Observations for Cyclooxygenase Inhibitory Activity (inferred from related phenylacetic acids):
-
Aromatic Ring System: The nature of the aromatic ring system is crucial. Phenylacetic acids are a well-established class of COX inhibitors.
-
Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring significantly impact potency and selectivity for COX-1 versus COX-2.
-
Halogen Substitution: Halogen atoms, particularly chlorine at the ortho positions of an aniline ring attached to the phenylacetic acid moiety (as in diclofenac), are critical for high inhibitory potency.
-
Methyl Substitution: A methyl group on the phenylacetic acid ring can influence selectivity for COX-2, as seen in lumiracoxib, a derivative of diclofenac.
-
-
Carboxylic Acid Group: The carboxylic acid moiety is essential for binding to the active site of the COX enzyme, typically through interactions with key arginine and tyrosine residues.
While direct IC50 values for a comprehensive set of substituted hydroxyphenylacetates against COX enzymes are not widely reported, the established SAR for structurally similar NSAIDs provides a strong foundation for the rational design of new inhibitors based on this scaffold.
Signaling Pathway Modulation
Substituted hydroxyphenylacetates can exert their biological effects not only through direct enzyme inhibition but also by modulating key cellular signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Phenolic compounds, including metabolites like 3,4-dihydroxyphenylacetic acid, have been shown to activate this pathway.
Prostaglandin Synthesis Pathway and COX Inhibition
The cyclooxygenase enzymes (COX-1 and COX-2) are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Phenylacetic acid derivatives, a class to which hydroxyphenylacetates belong, can inhibit these enzymes, thereby blocking prostaglandin synthesis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of substituted hydroxyphenylacetates.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (various concentrations), and a positive control (e.g., Trolox or ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a fixed volume of the DPPH solution to each dilution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagents: ABTS stock solution (7 mM), potassium persulfate (2.45 mM), test compounds, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compounds at various concentrations to the diluted ABTS radical cation solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of the test compound relative to Trolox.
-
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.
-
Reagents: Mushroom tyrosinase solution, L-DOPA solution, phosphate buffer (pH 6.8), test compounds, and a positive control (e.g., kojic acid).
-
Procedure:
-
Pre-incubate the tyrosinase solution with various concentrations of the test compound or positive control in a 96-well plate.
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time.
-
Calculate the initial velocity of the reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Cyclooxygenase (COX) Inhibition Assay
This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2.
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), co-factors (e.g., glutathione, hematin), reaction buffer, test compounds, and a positive control (e.g., indomethacin for non-selective, celecoxib for COX-2 selective).
-
Procedure:
-
Pre-incubate the respective COX enzyme with the test compound or positive control.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation time, terminate the reaction.
-
Quantify the amount of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
-
Conclusion and Future Directions
The structure-activity relationship of substituted hydroxyphenylacetates reveals that the number and position of hydroxyl groups are paramount for their antioxidant activity, with catechol moieties being particularly effective. While the SAR for tyrosinase and cyclooxygenase inhibition is less defined for this specific class, insights from structurally related compounds provide a rational basis for the design of new derivatives. The modulation of key signaling pathways, such as the Nrf2 pathway, represents an important indirect mechanism of action for these compounds.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of substituted hydroxyphenylacetates, including those with halogen and various alkyl substituents, to establish more comprehensive SAR models. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
A Comparative Analysis of the Stability of Ortho-, Meta-, and Para-Hydroxyphenylacetate Isomers
A guide for researchers and drug development professionals on the relative stability of hydroxyphenylacetate positional isomers, drawing upon established chemical principles and analogous compound data.
Introduction
Hydroxyphenylacetates are a class of compounds relevant in various fields, including as metabolites of dietary polyphenols and as structural motifs in pharmaceutical agents. The position of the hydroxyl group on the phenyl ring gives rise to three distinct isomers: ortho-, meta-, and para-hydroxyphenylacetate. The stability of these isomers can significantly influence their biological activity, shelf-life, and formulation development. This guide provides a comparative analysis of the stability of these three isomers, leveraging theoretical principles and experimental data from analogous compounds due to the limited direct comparative studies on hydroxyphenylacetates.
Theoretical Considerations in Isomer Stability
The relative stability of positional isomers is influenced by a combination of electronic and steric factors. In the case of hydroxyphenylacetate isomers, two key factors are intramolecular hydrogen bonding and steric hindrance.
-
Ortho-Hydroxyphenylacetate: The proximity of the hydroxyl and acetate groups in the ortho position allows for the formation of an intramolecular hydrogen bond. This interaction can increase the thermodynamic stability of the molecule by creating a stable six-membered ring-like structure.[1][2][3]
-
Meta-Hydroxyphenylacetate: In the meta isomer, the functional groups are too far apart to interact directly. Therefore, its stability is primarily governed by standard electronic effects of the substituents on the benzene ring.
-
Para-Hydroxyphenylacetate: The para isomer also lacks the possibility of intramolecular hydrogen bonding.[2] Due to the symmetrical arrangement and greater distance between the functional groups, it generally experiences less steric strain compared to the ortho isomer.[1]
Quantitative Stability Data: An Analogy with Hydroxybenzoic Acid Isomers
| Isomer | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Relative Stability Ranking |
| o-Hydroxybenzoic Acid | -495.8 ± 1.4 | 1 (Most Stable) |
| m-Hydroxybenzoic Acid | Not readily available | - |
| p-Hydroxybenzoic Acid | -492.6 ± 2.2 | 2 (Least Stable of o- and p-) |
Data sourced from available literature for the gaseous phase. A direct comparison for the meta isomer was not found in the same dataset.[1]
The data for hydroxybenzoic acid suggests that the ortho isomer is the most thermodynamically stable, likely due to the stabilizing effect of intramolecular hydrogen bonding.[1]
Experimental Protocol for Stability Assessment
To experimentally determine and compare the kinetic stability of the hydroxyphenylacetate isomers, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is a standard approach. This method allows for the separation and quantification of the parent compound and its degradation products over time under various stress conditions.
Objective: To assess the degradation of ortho-, meta-, and para-hydroxyphenylacetate under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials and Equipment:
-
Ortho-, meta-, and para-hydroxyphenylacetate reference standards
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven or water bath
-
Photostability chamber
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, prepare a sample solution of each isomer at a known concentration.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Neutral Hydrolysis: Reflux the sample solution in water at a specified temperature.
-
Oxidative Degradation: Treat the sample solution with a solution of H₂O₂ (e.g., 3%) at room temperature.
-
Photolytic Degradation: Expose the sample solution to light in a photostability chamber.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate the parent isomer from its potential degradation products. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is a common starting point.
-
Inject samples from each stress condition at various time points.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of each isomer under each stress condition.
-
Determine the degradation rate constants and half-lives to quantitatively compare the stability of the three isomers.
-
Visualization of Stability Factors
The following diagram illustrates the key structural factors influencing the stability of the ortho- and para-hydroxyphenylacetate isomers.
Caption: Factors influencing the stability of ortho- and para-hydroxyphenylacetate.
Conclusion
References
Lack of Efficacy Data for Ethyl (2-hydroxyphenyl)acetate Impedes Direct Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of data on the in-vitro and in-vivo efficacy of Ethyl (2-hydroxyphenyl)acetate. This absence of published research prevents a direct comparative analysis of its biological performance against other alternatives. However, valuable insights can be drawn from studies on its structural isomer, Ethyl (4-hydroxyphenyl)acetate, which has been identified as a selective inhibitor of monoamine oxidase A (MAO-A). This guide, therefore, focuses on the available data for Ethyl (4-hydroxyphenyl)acetate to provide a relevant, albeit indirect, perspective for researchers, scientists, and drug development professionals.
In-Vitro Activity of Ethyl (4-hydroxyphenyl)acetate
The primary in-vitro activity reported for Ethyl (4-hydroxyphenyl)acetate is its selective inhibition of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters like serotonin and norepinephrine.
Table 1: In-Vitro Monoamine Oxidase A (MAO-A) Inhibition by Ethyl (4-hydroxyphenyl)acetate
| Compound | Target | Activity | Value |
| Ethyl (4-hydroxyphenyl)acetate | Monoamine Oxidase A (MAO-A) | IC50 | 120 µM |
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of a compound on MAO-A is typically determined using a fluorometric or colorimetric assay. The general principle involves the oxidative deamination of a substrate by the MAO enzyme, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected by a probe that generates a fluorescent or colored product. The signal intensity is proportional to the enzyme activity.
Materials:
-
Recombinant human MAO-A enzyme
-
Substrate (e.g., p-tyramine, kynuramine)
-
Test compound (Ethyl (4-hydroxyphenyl)acetate)
-
Positive control inhibitor (e.g., Clorgyline for MAO-A)
-
Detection reagent (e.g., a probe that reacts with H₂O₂)
-
Assay buffer
-
96-well microplate (black plates for fluorescence)
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of the MAO-A enzyme and the substrate in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound or control, and the MAO-A enzyme. Incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: After a specific incubation time, add the detection reagent.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Workflow for an in-vitro monoamine oxidase (MAO) inhibition assay.
In-Vivo Efficacy and Comparative Analysis
Signaling Pathway: Monoamine Oxidase A and Neurotransmitter Metabolism
MAO-A is a key enzyme in the degradation of monoamine neurotransmitters. Its inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have various physiological and pharmacological effects.
Caption: Inhibition of MAO-A by Ethyl (4-hydroxyphenyl)acetate.
While the requested comparison of this compound cannot be fulfilled due to a lack of data, the available information on its isomer, Ethyl (4-hydroxyphenyl)acetate, points towards a potential role as a selective MAO-A inhibitor. This finding may warrant further investigation into its in-vivo efficacy and comparative performance against existing MAO-A inhibitors. Researchers interested in this compound are encouraged to conduct foundational in-vitro and in-vivo studies to establish its pharmacological profile.
Comparative Analysis of Ethyl (2-hydroxyphenyl)acetate Derivatives: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Ethyl (2-hydroxyphenyl)acetate derivatives, focusing on their interactions with various biological targets. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of this class of compounds.
Executive Summary
This compound and its derivatives are a class of phenolic compounds with documented biological activities. This guide focuses on their cross-reactivity, a critical aspect in drug discovery and development. The available data, primarily centered on monoamine oxidase (MAO) inhibition, reveals a degree of selectivity for some derivatives. Notably, ethyl 4-hydroxyphenylacetate has been identified as a selective inhibitor of MAO-A over MAO-B. However, a comprehensive cross-reactivity profile against a broader range of biological targets remains an area requiring further investigation. This guide presents the existing quantitative data, details the experimental methodologies for key assays, and provides visual representations of relevant pathways and workflows to facilitate a clearer understanding of the current state of knowledge.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound derivatives against monoamine oxidases.
| Compound | Target | IC50 (µM) | Reference |
| Ethyl 4-hydroxyphenylacetate | MAO-A | 120 | [][2] |
| MAO-B | >1000 | [][2] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of scientific findings. Below are the methodologies for the key experiments cited in this guide.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (this compound derivatives)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplates (black, for fluorescence readings)
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and positive controls in DMSO to create stock solutions. Prepare serial dilutions of the stock solutions in potassium phosphate buffer.
-
Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer. Prepare the kynuramine substrate solution in the same buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compounds or controls to the wells of the 96-well plate.
-
Add the diluted enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
-
Detection: The enzymatic deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 380 nm) over time using a fluorometric plate reader.[3]
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.
Caption: Monoamine Oxidase Inhibition Pathway.
Caption: In Vitro MAO Inhibition Assay Workflow.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
